9H-Fluorene-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407976. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluorene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-14(16)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIDFEWDKNJSRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324916 | |
| Record name | 9H-Fluorene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7507-40-6 | |
| Record name | Fluorene-2-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluorene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-fluorene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
9H-Fluorene-2-carboxylic acid fundamental properties
An In-depth Technical Guide on the Core Properties of 9H-Fluorene-2-carboxylic Acid
Introduction
This compound is a polycyclic aromatic hydrocarbon derivative characterized by a fluorene backbone with a carboxylic acid group substituted at the C2 position. The fluorene structure is a fundamental framework found in various natural products, pharmacophores, and materials for organic light-emitting devices (OLEDs)[1]. As a functionalized fluorene, this compound serves as a crucial building block and intermediate in organic synthesis and medicinal chemistry. Its derivatives have been investigated for a range of biological activities, including potential as anticancer agents that can induce apoptosis[2][3]. This document provides a comprehensive overview of its fundamental properties, experimental protocols, and potential applications for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are computed and aggregated from various chemical databases.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Molecular Formula | C₁₄H₁₀O₂ | PubChem[4] |
| Molecular Weight | 210.23 g/mol | PubChem[4] |
| CAS Number | 7507-40-6 | PubChem[4] |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | >300°C (for the related 9-oxo derivative) | Sigma-Aldrich |
| Boiling Point | 476.5°C at 760 mmHg (for the related 9-oxo derivative) | Sigma-Aldrich |
| InChI | InChI=1S/C14H10O2/c15-14(16)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H,15,16) | PubChem[4] |
| InChIKey | IBIDFEWDKNJSRD-UHFFFAOYSA-N | PubChem[4] |
| SMILES | C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O | PubChem[4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
-
¹H NMR: Proton NMR spectra are available for the related compound, 9-oxo-fluorene-2-carboxylic acid, in DMSO-d₆, showing characteristic shifts for the aromatic protons between 7.4 and 8.2 ppm and a broad singlet for the carboxylic acid proton around 13.2 ppm[5].
-
IR Spectrum: The infrared spectrum of the related 9-fluorenone-2-carboxylic acid shows characteristic absorption bands corresponding to the C=O stretching of the ketone and the carboxylic acid group, as well as O-H stretching[6][7].
-
Mass Spectrometry: Mass spectral data is available for derivatives such as 2-chloro-9-hydroxy-9H-fluorene-9-carboxylic acid, confirming their molecular weight and fragmentation patterns[8].
Experimental Protocols
Synthesis Pathway
The synthesis can be envisioned as a two-step process: first, the oxidation of 2-acetylfluorene to produce 9-Fluorenone-2-carboxylic acid, followed by a reduction of the ketone group.
Step 1: Synthesis of 9-Fluorenone-2-carboxylic acid (Intermediate) [9] This procedure involves the oxidation of 2-acetylfluorene.
-
A solution of 2-acetylfluorene (86 g) in acetic acid (1075 ml) is heated to 60°C.
-
Sodium dichromate (1020 g) is added slowly, followed by acetic anhydride (285 ml).
-
The mixture is heated to reflux with stirring for 3 hours.
-
After cooling, the reaction mixture is poured into water (6 L), and the resulting precipitate is collected by filtration and washed with water.
-
The solid is warmed with 1N sodium hydroxide (520 ml), and the mixture is filtered.
-
The aqueous filtrate is washed with dichloromethane (3 x 60 ml).
-
The solution is heated and cautiously acidified with hydrochloric acid to precipitate the product.
-
The yellow product is filtered, washed with water, and dried in vacuo.
Step 2: Reduction of 9-Fluorenone-2-carboxylic acid This step adapts the Wolff-Kishner reduction, a standard method for converting ketones to methylene groups, as described for a similar isomer[10].
-
In a three-necked round-bottom flask, place the 9-oxofluorene-2-carboxylic acid, hydrazine hydrate (80%), and diethylene glycol.
-
Heat the mixture to 100°C and stir for 1 hour.
-
Cool the mixture slightly and add potassium hydroxide (KOH) pellets in portions.
-
Heat the mixture again to distill off water and excess hydrazine, then reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice-water.
-
Acidify with concentrated HCl to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with deionized water.
Purification Protocol
Purification of the final product is typically achieved through recrystallization to remove unreacted starting materials and byproducts.
References
- 1. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C14H10O2 | CID 348591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9-Fluorenone-2-carboxylic acid(784-50-9) 1H NMR spectrum [chemicalbook.com]
- 6. 9-Fluorenone-2-carboxylic acid [webbook.nist.gov]
- 7. 9-Fluorenone-2-carboxylic acid [webbook.nist.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 9H-Fluorene-2-carboxylic acid
This document provides an in-depth overview of 9H-Fluorene-2-carboxylic acid, tailored for researchers, scientists, and professionals in the field of drug development. It covers the compound's nomenclature, chemical structure, and key physicochemical properties.
Chemical Identity and Nomenclature
The compound of interest is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1] It is also known by several synonyms, including 2-fluorenecarboxylic acid and 2-carboxyfluorene.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[1] |
| Molecular Formula | C₁₄H₁₀O₂[1] |
| CAS Number | 7507-40-6[1] |
| Canonical SMILES | C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O[1] |
| InChI Key | IBIDFEWDKNJSRD-UHFFFAOYSA-N[1] |
Chemical Structure
The molecular structure of this compound consists of a fluorene core, which is a polycyclic aromatic hydrocarbon, with a carboxylic acid group substituted at the second position.
Caption: 2D chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for understanding the compound's behavior in various experimental and biological systems.
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 210.23 g/mol [1] |
| Monoisotopic Mass | 210.068079557 Da[1] |
| Topological Polar Surface Area | 37.3 Ų[1] |
| Complexity | 286[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis or specific biological assays involving this compound are highly specific to the research context. For researchers interested in utilizing this compound, the following general workflow is recommended for experimental design.
Caption: A generalized experimental workflow for studies involving a chemical compound.
Methodology for Purity Verification (Example: High-Performance Liquid Chromatography - HPLC)
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, for instance, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid. The specific gradient will depend on the column and the compound's polarity.
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Instrumentation: Utilize a C18 reverse-phase HPLC column. Set the flow rate (e.g., 1 mL/min) and the UV detection wavelength (e.g., 254 nm).
-
Injection and Analysis: Inject the sample solution into the HPLC system.
-
Data Interpretation: Analyze the resulting chromatogram. A single, sharp peak is indicative of high purity. The peak area can be used for quantification against a standard.
Disclaimer: This is a generalized protocol. Specific parameters should be optimized for the particular instrumentation and experimental goals.
References
9H-Fluorene-2-carboxylic acid CAS number and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 9H-Fluorene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates its chemical identity, physicochemical properties, a detailed synthesis protocol, and insights into its potential applications.
Chemical Identity and Synonyms
CAS Number: 7507-40-6[1][2][3][4]
-
2-Fluorenecarboxylic acid
-
Fluorene-2-carboxylic acid
-
2-Carboxyfluorene
-
NSC407976
Physicochemical and Quantitative Data
The following table summarizes the key computed and experimental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₂ | PubChem[2] |
| Molecular Weight | 210.23 g/mol | PubChem[2] |
| Canonical SMILES | C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O | PubChem[2] |
| InChI Key | IBIDFEWDKNJSRD-UHFFFAOYSA-N | PubChem[2] |
| Appearance | White crystals | Wikipedia[5] (for parent compound) |
| XLogP3 | 3.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 210.068079557 | PubChem[2] |
| Monoisotopic Mass | 210.068079557 | PubChem[2] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[2] |
| Heavy Atom Count | 16 | PubChem[2] |
| Complexity | 286 | PubChem[2] |
Experimental Protocols: Synthesis of this compound
Step 1: Synthesis of 9-Fluorenone-2-carboxylic acid from 2-Acetylfluorene
This procedure is adapted from established protocols for the oxidation of 2-acetylfluorene.[6]
Materials:
-
2-Acetylfluorene
-
Glacial Acetic Acid
-
Sodium Dichromate Dihydrate
-
Acetic Anhydride
-
5% Potassium Hydroxide Solution
-
18% Hydrochloric Acid
-
Decolorizing Carbon
-
2% Sulfuric Acid
Procedure:
-
Reaction Setup: In a 5-liter, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 50 g (0.24 mole) of 2-acetylfluorene in 650 ml of glacial acetic acid with heating and stirring.
-
Oxidation: To the heated solution, carefully add 450 g (1.5 moles) of coarsely powdered sodium dichromate dihydrate in small portions. Continue heating and stirring throughout the addition, which should take approximately 45 minutes.
-
Reflux: After the addition is complete, bring the reaction mixture to a gentle reflux. Over a period of 1.5 hours, add 200 ml of acetic anhydride through the dropping funnel. Continue to reflux and stir for an additional 8 hours.
-
Precipitation and Washing: Pour the hot reaction mixture into 9 liters of hot water with stirring. Filter the resulting suspension and wash the filter cake with four 400-ml portions of 2% sulfuric acid.
-
Purification:
-
Transfer the wet filter cake to a beaker containing 700 ml of a 5% potassium hydroxide solution and heat to approximately 80°C with stirring.
-
Filter the hot solution to remove any alkali-insoluble material.
-
Treat the alkaline filtrate with 5 g of decolorizing carbon, stir for 20 minutes, and filter again.
-
-
Isolation: Heat the solution of the potassium salt to 70°C with vigorous stirring and add 200 ml of 18% hydrochloric acid dropwise. The product, 9-Fluorenone-2-carboxylic acid, will precipitate as a yellow mass.
-
Final Washing and Drying: Filter the hot mixture and wash the collected solid with several portions of water until free of chloride ions. Dry the product to obtain 9-Fluorenone-2-carboxylic acid.
Step 2: Reduction of 9-Fluorenone-2-carboxylic acid to this compound
The reduction of the ketone at the 9-position can be achieved using various reducing agents. A common and effective method for the reduction of fluorenones to fluorenes is the Wolff-Kishner reduction or similar hydride-based reductions.
Materials:
-
9-Fluorenone-2-carboxylic acid
-
Diethylene Glycol
-
Hydrazine Hydrate (80%)
-
Potassium Hydroxide
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 9-Fluorenone-2-carboxylic acid, diethylene glycol, and hydrazine hydrate.
-
Initial Heating: Heat the mixture to 100°C and stir for 1 hour.
-
Addition of Base: Cool the mixture slightly and add potassium hydroxide pellets in portions.
-
Distillation and Reflux: Heat the mixture again. Water and excess hydrazine will distill off. Continue heating until the temperature of the reaction mixture reaches 195-200°C and maintain this temperature for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture and pour it into a beaker of cold water. Acidify with hydrochloric acid to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Activity and Applications in Drug Discovery
The fluorene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties.[7] The rigid, planar, and aromatic nature of the fluorene ring system provides a versatile framework for the design of bioactive compounds.[8][9]
While specific biological data for this compound is not extensively documented, its structural similarity to other biologically active fluorene derivatives suggests its potential as a valuable building block in drug discovery programs. For instance, various fluorene derivatives have been investigated as:
-
Anticancer Agents: By inducing apoptosis through the generation of reactive oxygen species.[7]
-
Antimicrobial Agents: Showing promise against various bacterial and fungal strains.[7]
-
Neuroprotective and Anti-inflammatory Agents: Highlighting their potential in addressing complex diseases.[7]
The functionalization of the carboxylic acid group at the 2-position of the 9H-fluorene core allows for the synthesis of a diverse library of amides, esters, and other derivatives, which can be screened for various biological activities.
Mandatory Visualizations
Synthetic Pathway and Chemical Relationships of Fluorene Derivatives
The following diagram illustrates the synthetic relationship between key fluorene derivatives, highlighting the pathway to this compound and its connection to other important fluorene-based compounds in medicinal chemistry.
References
- 1. pschemicals.com [pschemicals.com]
- 2. This compound | C14H10O2 | CID 348591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7507-40-6|this compound|BLD Pharm [bldpharm.com]
- 4. netascientific.com [netascientific.com]
- 5. Fluorene - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical and Chemical Properties of 9H-Fluorene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-Fluorene-2-carboxylic acid is a polycyclic aromatic hydrocarbon derivative characterized by a fluorene backbone with a carboxylic acid group substituted at the 2-position. The rigid and planar structure of the fluorene moiety, combined with the reactive carboxylic acid group, makes this compound a valuable building block in medicinal chemistry and materials science. Its derivatives have been explored for a range of biological activities, including anticancer and antimicrobial properties, often linked to their ability to intercalate with DNA or interact with specific enzymes. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its potential biological significance.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₂ | PubChem[1][2] |
| Molecular Weight | 210.23 g/mol | PubChem[1][2] |
| CAS Number | 7507-40-6 | PubChem[1][2] |
| Appearance | White to cream to pale yellow powder | Thermo Fisher Scientific[3] |
| Melting Point | 227 - 232 °C | Not explicitly found for this compound, but a similar range is expected based on related compounds. |
| pKa | Predicted to be around 4-5 | General value for aromatic carboxylic acids. No specific experimental value found. |
| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water.[4] No quantitative data found. | ChemBK[4] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1][2] |
| XlogP3 | 3.3 | PubChem[1][2] |
Synthesis
A plausible synthetic route to this compound involves a two-step process starting from 2-acetylfluorene. The first step is the oxidation of 2-acetylfluorene to 9-fluorenone-2-carboxylic acid, followed by the reduction of the ketone group at the 9-position.
Step 1: Synthesis of 9-Fluorenone-2-carboxylic acid from 2-Acetylfluorene
Experimental Protocol:
This procedure is adapted from a known method for the oxidation of acetylarenes.[5]
-
Materials: 2-acetylfluorene, sodium dichromate, acetic acid, acetic anhydride, N-sodium hydroxide, dichloromethane, hydrochloric acid.
-
Procedure:
-
A solution of 2-acetylfluorene (86 g) in acetic acid (1075 ml) at 60°C is treated slowly with sodium dichromate (1020 g), followed by the addition of acetic anhydride (285 ml).
-
The mixture is heated to reflux with stirring for 3 hours.
-
After cooling, the reaction mixture is poured into water (6 L), and the resulting precipitate is filtered and washed thoroughly with water.
-
The solid is then warmed with N-sodium hydroxide (520 ml), and the mixture is filtered.
-
The aqueous filtrate is washed three times with dichloromethane (3 x 60 ml).
-
The aqueous layer is heated on a steam bath and cautiously acidified with hydrochloric acid.
-
The precipitated yellow product, 9-fluorenone-2-carboxylic acid, is filtered, washed well with water, and dried in vacuo. The reported melting point is >300°C.[5]
-
Step 2: Reduction of 9-Fluorenone-2-carboxylic acid to this compound
The reduction of the ketone group in 9-fluorenone-2-carboxylic acid can be achieved via methods like the Wolff-Kishner or Clemmensen reduction. The Wolff-Kishner reduction is generally preferred for compounds sensitive to acidic conditions.
Experimental Protocol (Wolff-Kishner Reduction - Huang-Minlon Modification):
This is a general procedure that can be adapted for the reduction of 9-fluorenone-2-carboxylic acid.[6][7]
-
Materials: 9-fluorenone-2-carboxylic acid, hydrazine hydrate (85%), sodium hydroxide, diethylene glycol.
-
Procedure:
-
The carbonyl compound (1 equivalent), hydrazine hydrate (4-5 equivalents), and sodium hydroxide (3-4 equivalents) are refluxed in diethylene glycol.
-
Water and excess hydrazine are removed by distillation, allowing the temperature to rise to around 200°C.
-
The reaction mixture is refluxed at this temperature until the reaction is complete (monitored by TLC).
-
After cooling, the mixture is diluted with water and acidified to precipitate the product.
-
The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization.
-
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, based on the known spectra of related compounds and predictive models, the following characteristics can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the range of 7.0-8.5 ppm. The methylene protons at the C9 position would likely appear as a singlet around 4.0 ppm. The acidic proton of the carboxylic acid group will be a broad singlet, typically downfield (>10 ppm), and its position can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons between 120-150 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield, expected in the range of 165-175 ppm. The methylene carbon at C9 should appear around 37 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorptions:
-
A broad O-H stretching band for the carboxylic acid group from approximately 2500 to 3300 cm⁻¹.
-
A strong C=O stretching vibration for the carboxylic acid carbonyl group around 1680-1710 cm⁻¹.
-
C-H stretching vibrations for the aromatic and methylene groups around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 210. Key fragmentation patterns for aromatic carboxylic acids would include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of fluorene derivatives has demonstrated significant potential in drug discovery, particularly in cancer research.
Many fluorene derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[8] A common mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and the activation of apoptotic pathways. This can occur through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. Furthermore, some fluorene derivatives have been found to inhibit key enzymes involved in cell proliferation and survival.[5]
For instance, certain fluorene derivatives have been shown to suppress signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer.[5]
Experimental Protocols for Property Determination
Solubility Determination
A general qualitative method to determine solubility in various solvents:
-
Add approximately 10 mg of this compound to a test tube.
-
Add 1 mL of the solvent to be tested (e.g., water, ethanol, DMSO, chloroform).
-
Vortex the mixture for 1-2 minutes.
-
Visually inspect for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble. If it remains undissolved or only partially dissolves, it is considered insoluble or slightly soluble, respectively.
pKa Determination by Potentiometric Titration
This method involves titrating a solution of the acid with a strong base and monitoring the pH.
-
Prepare a standard solution of this compound of known concentration in a suitable solvent mixture (e.g., water-ethanol).
-
Calibrate a pH meter using standard buffer solutions.
-
Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH), adding the base in small increments.
-
Record the pH after each addition of the base.
-
Plot the pH versus the volume of base added. The pKa is the pH at the half-equivalence point.
Conclusion
This compound is a versatile organic compound with significant potential for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its physical and chemical properties, plausible synthetic routes, and potential biological activities. While specific experimental data for this compound are still emerging, the information compiled here from related structures and predictive methods offers a solid foundation for researchers and drug development professionals interested in exploring its utility. Further investigation into its specific biological targets and mechanisms of action is warranted to fully realize its therapeutic potential.
References
- 1. This compound | C14H10O2 | CID 348591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-Oxo-9H-fluorene-4-carboxylic Acid|Apoptosis Inducer [benchchem.com]
- 3. B23224.22 [thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
Spectroscopic Profile of 9H-Fluorene-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 9H-Fluorene-2-carboxylic acid (C₁₄H₁₀O₂). Due to the limited availability of directly published experimental spectra for this specific compound, this document combines available data from chemical databases with predicted values derived from structurally analogous compounds. The experimental protocols detailed herein are standard methodologies for the spectroscopic analysis of aromatic carboxylic acids.
Chemical Structure and Properties
This compound is a polycyclic aromatic hydrocarbon derivative featuring a fluorene backbone with a carboxylic acid substituent at the 2-position. Its molecular structure is fundamental to interpreting its spectroscopic signature.
-
Molecular Formula: C₁₄H₁₀O₂
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule. Although specific experimental data for this compound is scarce, the expected chemical shifts can be predicted based on the fluorene skeleton and the electronic effects of the carboxylic acid group.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm) and a characteristic singlet for the methylene protons at the 9-position. The carboxylic acid proton will likely appear as a broad singlet at a downfield shift (δ > 10 ppm).
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~8.3 - 8.1 | Doublet of doublets | 1H | Aromatic CH |
| ~8.0 - 7.8 | Multiplet | 3H | Aromatic CH |
| ~7.6 - 7.3 | Multiplet | 3H | Aromatic CH |
| ~4.0 | Singlet | 2H | CH₂ (Position 9) |
| >10 | Broad Singlet | 1H | COOH |
Note: Predicted values are based on general principles and data from similar fluorene derivatives.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Assignment |
| >165 | COOH |
| ~140 - 150 | Quaternary Aromatic C |
| ~120 - 135 | Aromatic CH |
| ~37 | CH₂ (Position 9) |
Note: Predicted values are based on general principles and data from similar fluorene derivatives.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid group and the aromatic rings.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 3300 - 2500 | O-H stretch | Very broad band, characteristic of a carboxylic acid dimer due to hydrogen bonding.[4] |
| ~3050 | C-H stretch | Aromatic C-H stretching. |
| ~2920 | C-H stretch | Methylene (CH₂) C-H stretching. |
| 1725 - 1700 | C=O stretch | Strong, sharp absorption for the carbonyl group of the carboxylic acid.[4] |
| ~1600, ~1450 | C=C stretch | Aromatic ring skeletal vibrations. |
| ~1300 | C-O stretch | Coupled with O-H in-plane bending. |
| ~920 | O-H bend | Broad band, out-of-plane bend, characteristic of a carboxylic acid dimer. |
Note: Expected absorption ranges are based on typical values for aromatic carboxylic acids.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₄H₁₀O₂ | PubChem[1] |
| Exact Mass | 210.0681 Da | PubChem[1] |
| Expected M⁺ Peak (m/z) | 210 | - |
| Key Fragmentation Peaks (m/z) | 165 ([M-COOH]⁺) | - |
The high-resolution mass spectrum should show the molecular ion peak at m/z 210.0681, confirming the elemental composition. A significant fragment at m/z 165, corresponding to the loss of the carboxylic acid group (45 Da), is anticipated.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.[5]
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize an NMR spectrometer operating at a frequency of 400 MHz or higher.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance IR spectrum.
Mass Spectrometry Protocol (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Workflow Visualization
The logical flow for the complete spectroscopic characterization of this compound is depicted below.
References
Theoretical Frontiers: An In-depth Technical Guide to 9H-Fluorene-2-carboxylic Acid
This technical guide offers a comprehensive overview of the theoretical and computational studies on 9H-Fluorene-2-carboxylic acid and its closely related derivatives. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key data from computational chemistry, provides detailed experimental and theoretical protocols, and visualizes complex relationships to facilitate a deeper understanding of this important molecular scaffold.
Introduction to this compound
This compound is a polycyclic aromatic hydrocarbon derivative featuring a fluorene backbone with a carboxylic acid group at the 2-position. The fluorene moiety is a significant structural framework in medicinal chemistry, materials science, and the development of pharmacophores and organic light-emitting devices.[1] Theoretical studies are crucial for understanding the structure-property relationships, predicting molecular behavior, and guiding the rational design of novel compounds with desired biological activities or material properties.
This guide focuses on the computational analysis of its structural, spectroscopic, and electronic properties, drawing parallels with its oxidized analogue, 9-fluorenone-2-carboxylic acid, for which detailed theoretical studies are available.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₂ | PubChem[2] |
| Molecular Weight | 210.23 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Canonical SMILES | C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O | PubChem[2] |
| InChIKey | IBIDFEWDKNJSRD-UHFFFAOYSA-N | PubChem[2] |
Theoretical and Computational Methodology
The theoretical investigation of fluorene derivatives typically employs quantum chemical calculations to determine molecular geometry, vibrational frequencies, electronic properties, and spectroscopic parameters. Density Functional Theory (DFT) is a widely used method for these studies due to its balance of accuracy and computational cost.
Computational Protocol: DFT Calculations
A common computational protocol for analyzing molecules like this compound involves the following steps, based on methodologies applied to the closely related 9-fluorenone-2-carboxylic acid[3]:
-
Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a 6-31G(d,p) basis set is a standard choice for this purpose.[3]
-
Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to predict the infrared (IR) and Raman spectra. This also confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts, providing a theoretical spectrum that can be compared with experimental data.[3]
-
Electronic Properties Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and electronic transition properties.[3][4]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular electronic interactions, charge delocalization, and hyperconjugative interactions, which provide insights into molecular stability.[3]
-
Spectroscopic Analysis (Theoretical vs. Experimental)
Vibrational Spectroscopy (IR and Raman)
Theoretical vibrational analysis of 9-fluorenone-2-carboxylic acid (9F2CA) using DFT/B3LYP/6-31G(d,p) has shown excellent agreement with experimental FTIR and FT-Raman spectra.[3] The key vibrational modes are assigned to specific functional groups and skeletal vibrations.
Key Calculated Vibrational Frequencies for 9-fluorenone-2-carboxylic acid
| Mode Description | Calculated Wavenumber (cm⁻¹) |
| O-H Stretch | 3584 |
| C=O Stretch (Carboxylic Acid) | 1740 |
| C=O Stretch (Fluorenone) | 1721 |
| C-C Stretch (Aromatic) | 1620 - 1450 |
| C-H In-plane Bend | 1300 - 1000 |
| C-H Out-of-plane Bend | 950 - 750 |
Data extracted from the theoretical study on 9-fluorenone-2-carboxylic acid as a reference.[3]
For this compound, one would expect the disappearance of the C=O stretching mode of the fluorenone group (~1721 cm⁻¹) and the appearance of characteristic C-H stretching and bending modes for the methylene group (CH₂) at the 9-position. Experimental IR data for various ethyl 3-hydroxy-9H-fluorene-2-carboxylate derivatives consistently show a strong C=O stretch for the ester group around 1650-1670 cm⁻¹ and a broad O-H stretch from 3200-3500 cm⁻¹.[1]
NMR Spectroscopy
The GIAO method is effective for predicting ¹H and ¹³C NMR chemical shifts.[3] For this compound, the key expected signals would include:
-
¹H NMR: A characteristic singlet for the two protons of the methylene (CH₂) group at the C9 position, typically around 3.5-4.0 ppm. Aromatic protons would appear in the 7.0-8.0 ppm range, and the acidic proton of the carboxyl group would be a broad singlet at higher ppm values (>10 ppm).
-
¹³C NMR: A signal for the C9 carbon around 36 ppm, aromatic carbons between 110-150 ppm, and the carboxyl carbon above 170 ppm.
Experimental data for ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate shows the C9-H₂ signal as a singlet at 3.52 ppm and the C9 carbon signal at 36.5 ppm, aligning well with theoretical expectations.[1]
Frontier Molecular Orbital (FMO) Analysis
The FMOs (HOMO and LUMO) are fundamental to understanding the electronic properties and reactivity of a molecule. The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept them.[4] The energy gap between the HOMO and LUMO (E_gap) is an indicator of chemical reactivity and kinetic stability.[4]
For fluorenone systems, substituents significantly impact the HOMO-LUMO levels. Electron-donating groups tend to increase both HOMO and LUMO energy levels, while electron-withdrawing groups decrease them.[5] This tuning of the energy gap is critical for designing materials with specific optoelectronic properties.
Calculated FMO Energies for 9-fluorenone-2-carboxylic acid
| Parameter | Energy (eV) |
| E_HOMO | -6.87 |
| E_LUMO | -2.97 |
| E_gap (LUMO-HOMO) | 3.90 |
Data from DFT/B3LYP/6-31G(d,p) calculations on 9-fluorenone-2-carboxylic acid.[3]
For this compound, the removal of the electron-withdrawing ketone group at C9 is expected to raise the HOMO and LUMO energy levels and potentially alter the energy gap, influencing its electronic behavior.
Molecular Docking Applications
The fluorene scaffold is prevalent in pharmacologically active compounds. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for screening virtual libraries of compounds against a biological target, such as a protein or enzyme.
Molecular Docking Protocol
A typical workflow for molecular docking involves preparing the protein target and the ligand (the fluorene derivative), performing the docking simulation, and analyzing the results.
Studies on other fluorene-based thiazole Schiff base derivatives have successfully used molecular docking to investigate their antimicrobial and antioxidant activities, demonstrating the utility of this approach for exploring the therapeutic potential of new fluorene compounds.[6]
Conclusion
Theoretical studies provide indispensable tools for the characterization and rational design of molecules like this compound. By employing quantum chemical methods such as DFT, it is possible to predict and understand its structural, spectroscopic, and electronic properties with high accuracy. The methodologies and data presented in this guide, drawn from analyses of the fluorene core and its derivatives, offer a solid foundation for researchers. This computational framework allows for the efficient screening and design of novel fluorene-based compounds for advanced applications in drug development and materials science, bridging the gap between molecular structure and functional properties.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C14H10O2 | CID 348591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vibrational spectra, NMR and HOMO-LUMO analysis of 9-fluorenone-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tuning HOMO–LUMO levels: trends leading to the design of 9‐fluorenone scaffolds with predictable electronic and optoelectronic properties | Semantic Scholar [semanticscholar.org]
- 6. Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Scaffold: A Technical Guide to the Discovery and History of Fluorene Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorene moiety, a tricyclic aromatic hydrocarbon, represents a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties have made it an attractive starting point for the design of a diverse array of biologically active molecules. The introduction of a carboxylic acid group to the fluorene core, particularly at the C9 position, imbues the molecule with acidic properties and provides a crucial handle for further chemical modification, leading to the development of compounds with a wide range of therapeutic applications. This technical guide provides an in-depth exploration of the discovery and historical development of fluorene carboxylic acids, detailing their synthesis, biological evaluation, and the evolution of their therapeutic potential.
Early Discoveries and the Dawn of Fluorene Chemistry
The journey of fluorene began in 1867 when French chemist Marcellin Berthelot first isolated it from coal tar. The name "fluorene" was bestowed upon it due to its characteristic violet fluorescence. For many decades, fluorene remained a chemical curiosity. However, the acidic nature of the C9 protons, with a pKa of approximately 22.6 in DMSO, was a key discovery that opened the door to its functionalization. This acidity allows for the facile deprotonation of the C9 position to form the stable, aromatic fluorenyl anion, a potent nucleophile that can react with various electrophiles, most notably carbon dioxide, to yield fluorene-9-carboxylic acid.
The development of non-steroidal anti-inflammatory drugs (NSAIDs) in the mid-20th century provided a significant impetus for the exploration of new acidic scaffolds. The success of drugs like aspirin and later ibuprofen, which was discovered in the 1960s by the research arm of Boots Group, demonstrated the therapeutic potential of acidic molecules in modulating inflammatory pathways.[1][2] This era of drug discovery set the stage for the investigation of fluorene carboxylic acids as potential anti-inflammatory agents.
dot
Caption: Historical timeline of the discovery and development of fluorene carboxylic acids.
Synthetic Methodologies
The synthesis of fluorene-9-carboxylic acid and its derivatives has been a subject of extensive research, with numerous methods developed over the years. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
dot
Caption: A general synthetic pathway to fluorene-9-carboxylic acid via carboxylation of the fluorenyl anion.
Experimental Protocol: Synthesis of Fluorene-9-carboxylic Acid
The following protocol is a representative example of the synthesis of fluorene-9-carboxylic acid.
Materials:
-
Fluorene
-
Diethyl carbonate
-
Potassium ethylate
-
Hydrochloric acid
-
Toluene
-
Acetic acid
Procedure:
-
A solution of fluorene (1.9 moles) and diethyl carbonate (8.2 moles) is added with cooling to a mixture of diethyl carbonate (4.6 moles) and potassium ethylate (2.2 moles) in a reaction vessel, ensuring the temperature does not exceed 40°C.[3]
-
The mixture is stirred at 65-70°C for 5 hours and then cooled to 20°C.[3]
-
The reaction mixture is slowly poured into a solution of hydrochloric acid (2.2 moles) and water with cooling to maintain a temperature below 40°C.[3]
-
The organic phase is separated and evaporated to dryness under reduced pressure.[3]
-
The residue is refluxed with acetic acid and 10% hydrochloric acid for 4 hours, during which time crystals of fluorene-9-carboxylic acid precipitate.[3]
-
The mixture is cooled to 20°C and the product is collected by vacuum filtration.[3]
-
The collected solid is washed with toluene and then with water until the washings are free of chloride ions.[3]
-
The product is dried at 80°C to yield fluorene-9-carboxylic acid.[3]
Therapeutic Applications and Mechanisms of Action
Fluorene carboxylic acids have been investigated for a range of therapeutic applications, primarily driven by their structural similarity to known pharmacophores and the versatility of the fluorene scaffold.
Anti-inflammatory Activity: COX Inhibition
A significant area of research for fluorene carboxylic acids has been their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[4][5] There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological functions such as maintaining the gastric mucosa, and COX-2, which is induced during inflammation.[5][6]
dot
Caption: The mechanism of action of fluorene carboxylic acid NSAIDs via inhibition of the COX pathway.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Ibuprofen | 2.6 | 1.3 | [7] |
| Flurbiprofen | 0.04 | 0.51 | [7] |
| Fenoprofen | 3.4 | 41 | [7] |
The following is a general protocol for determining the in vitro COX inhibitory activity of test compounds.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reaction buffer (e.g., Tris-HCl)
-
Detection system (e.g., ELISA for PGE2)
Procedure:
-
The test compound, dissolved in DMSO, is pre-incubated with the COX enzyme (COX-1 or COX-2) in a reaction buffer at a specified temperature and time.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period and then terminated.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the absence of the compound.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined from dose-response curves.
Anticancer Activity: Apoptosis Induction
Certain derivatives of fluorene carboxylic acids, particularly 9-oxo-9H-fluorene-1-carboxamides, have been identified as potent inducers of apoptosis (programmed cell death) in various cancer cell lines.[8] The mechanism of action can be multifaceted, involving the generation of reactive oxygen species (ROS) which can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
dot
Caption: Simplified signaling pathway for apoptosis induced by certain fluorene carboxylic acid derivatives.
| Compound | Cell Line | EC50 (µM) | Reference |
| Compound 5a | T47D | 0.15 | [8] |
| (9-oxo-9H-fluorene-1-carboxamide derivative) | HCT116 | 0.29 | [8] |
| SNU398 | 0.22 | [8] |
This protocol outlines a method to measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cell lines
-
Test compounds
-
Cell lysis buffer
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration.
-
After treatment, the cells are lysed to release their intracellular contents.
-
The cell lysate is incubated with a fluorogenic caspase-3 substrate.
-
If caspase-3 is active in the lysate, it will cleave the substrate, releasing a fluorescent molecule.
-
The fluorescence intensity is measured using a microplate reader.
-
The level of caspase-3 activity is proportional to the fluorescence signal, and dose-response curves can be generated to determine EC50 values.
Antimicrobial Activity
Fluorene derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. The exact mechanism of their antimicrobial action is not fully elucidated but may involve disruption of cell membrane integrity or inhibition of essential cellular processes.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 9,9-bis(4-hydroxyphenyl) fluorene (BHPF) | Candida albicans | 5 | [8] |
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Serial two-fold dilutions of the test compound are prepared in the wells of a 96-well microtiter plate containing the appropriate growth medium.[8]
-
A standardized inoculum of the microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).[8]
-
Each well is inoculated with the microbial suspension.[8]
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[8]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]
Conclusion and Future Perspectives
The journey of fluorene carboxylic acids from a coal tar-derived chemical curiosity to a versatile scaffold in drug discovery is a testament to the power of chemical synthesis and biological screening. While their initial promise as NSAIDs has been explored, the discovery of their potent anticancer and antimicrobial activities has opened new and exciting avenues for research. The continued exploration of the structure-activity relationships of fluorene carboxylic acid derivatives, coupled with a deeper understanding of their mechanisms of action, holds significant promise for the development of novel therapeutics to address unmet medical needs. The adaptability of the fluorene core suggests that its story in medicinal chemistry is far from over, with future research likely to uncover even more diverse biological activities and therapeutic applications.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. US4564700A - Process for the preparation of fluorene-9-carboxylic acid - Google Patents [patents.google.com]
- 4. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Anti-inflammatory drugs in the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lilly.com [lilly.com]
- 8. benchchem.com [benchchem.com]
9H-Fluorene-2-carboxylic acid molecular weight and formula
An in-depth analysis of 9H-Fluorene-2-carboxylic acid reveals its fundamental chemical properties. This technical guide provides a concise summary of its molecular formula and weight, crucial for researchers and professionals in drug development and chemical synthesis.
Core Molecular Data
The essential quantitative data for this compound is presented below. This information is foundational for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₁₄H₁₀O₂[1] |
| Molecular Weight | 210.23 g/mol [1] |
Logical Relationship of Chemical Properties
The following diagram illustrates the direct relationship between the chemical's name and its primary molecular properties.
References
An In-depth Technical Guide on the Acidity and pKa of 9H-Fluorene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the acidity and pKa of 9H-Fluorene-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide also discusses the properties of closely related fluorene derivatives and outlines the established experimental protocols for the determination of acid dissociation constants (pKa) for sparingly soluble aromatic carboxylic acids.
Quantitative Data on Acidity
An exhaustive search of scientific literature did not yield an experimentally determined pKa value for this compound. However, the pKa of the isomeric fluorene-9-carboxylic acid has been reported. This value can serve as a reasonable estimate, given the structural similarity. The electron-withdrawing nature of the fluorene ring system suggests that this compound is a moderately strong organic acid.
| Compound | pKa | Comments |
| This compound | Not available | An experimental value has not been found in surveyed literature. |
| Fluorene-9-carboxylic acid | 3.61[1] | Determined in aqueous solution at 25 °C. This value provides an estimate for the acidity of fluorene-based carboxylic acids. |
Understanding the Acidity of Fluorene Carboxylic Acids
The acidity of this compound is primarily determined by the stability of its conjugate base, the fluorene-2-carboxylate anion. The fluorene ring system is a large, conjugated aromatic system that can delocalize the negative charge of the carboxylate group through resonance, thereby stabilizing the anion and increasing the acidity of the carboxylic acid. The position of the carboxylic acid group on the fluorene ring will influence the extent of this delocalization and thus the precise pKa value.
Experimental Protocols for pKa Determination
Several robust methods are available for the experimental determination of the pKa of sparingly soluble organic compounds like this compound. The choice of method often depends on the compound's properties and the desired accuracy.
1. Potentiometric Titration
Potentiometric titration is a widely used and accurate method for pKa determination.[2][3]
-
Principle: A solution of the acid is titrated with a standard solution of a strong base. The pH of the solution is monitored using a pH meter as the base is added. The pKa is the pH at which the acid is half-neutralized.
-
Methodology:
-
A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.
-
The solution is placed in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.
-
The pH is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of base added.
-
The equivalence point is determined from the point of inflection on the curve. The pKa is then determined from the pH at the half-equivalence point.
-
2. UV-Vis Spectrophotometry
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.[2]
-
Principle: The acidic (HA) and basic (A⁻) forms of the compound have different molar absorptivities at a specific wavelength. By measuring the absorbance of the solution at different pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
-
Methodology:
-
A series of buffer solutions with known pH values are prepared.
-
A stock solution of this compound is prepared in a suitable solvent.
-
A small, constant volume of the stock solution is added to each buffer solution.
-
The UV-Vis absorption spectrum of each solution is recorded.
-
A wavelength at which the absorbance difference between the acidic and basic forms is maximal is selected for analysis.
-
The absorbance at this wavelength is plotted against the pH.
-
The resulting sigmoidal curve is analyzed to determine the inflection point, which corresponds to the pKa.
-
3. Solubility Method
For sparingly soluble acids, the increase in solubility with increasing pH due to ionization can be used to determine the pKa.[1]
-
Principle: The total solubility of the acid is the sum of the concentration of the neutral form (which is constant in a saturated solution) and the ionized form. The concentration of the ionized form is pH-dependent.
-
Methodology:
-
Saturated solutions of this compound are prepared in a series of buffer solutions of known pH.
-
The solutions are agitated at a constant temperature until equilibrium is reached.
-
The undissolved solid is removed by filtration or centrifugation.
-
The concentration of the dissolved acid in the supernatant is determined, for example, by UV-Vis spectrophotometry or HPLC.
-
The total solubility is plotted against the hydrogen ion concentration ([H⁺]).
-
The pKa can be determined from the slope and intercept of the resulting linear plot.
-
Logical Relationships and Workflows
The following diagram illustrates the acid-base equilibrium of this compound in an aqueous environment.
References
An In-depth Technical Guide to the Solubility of 9H-Fluorene-2-carboxylic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 9H-Fluorene-2-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide focuses on the theoretical aspects of its solubility based on its chemical structure, presents solubility data for the parent compound fluorene as a reference, and provides detailed experimental protocols for determining solubility.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for predicting its solubility behavior. The molecule consists of a large, non-polar polycyclic aromatic hydrocarbon framework (9H-fluorene) and a polar carboxylic acid functional group. This amphiphilic nature dictates its solubility in various organic solvents.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₂ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Structure | A fluorene molecule with a carboxylic acid group at the 2-position. | [1] |
The presence of the carboxylic acid group allows for hydrogen bonding, which can enhance solubility in polar protic solvents. However, the large, non-polar fluorene backbone will favor solubility in non-polar or moderately polar aprotic solvents.
Expected Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound is expected to vary significantly with the polarity of the solvent.
-
Polar Protic Solvents (e.g., alcohols): The carboxylic acid group can form hydrogen bonds with the solvent molecules, leading to moderate to good solubility. However, the large non-polar fluorene moiety will limit the solubility compared to smaller carboxylic acids.
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid group. Good solubility is generally expected in these solvents.
-
Non-Polar Solvents (e.g., toluene, hexane): The non-polar fluorene backbone will promote solubility in these solvents, but the polar carboxylic acid group will limit it. The solubility is expected to be lower than in polar aprotic solvents.
Quantitative Solubility Data of Fluorene
To provide a quantitative context for the solubility of the fluorene backbone, the following table summarizes the solubility of fluorene in various organic solvents at different temperatures. It is important to note that the presence of the carboxylic acid group in this compound will alter these values.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Aniline | 20 | 10.6 |
| Carbon tetrachloride | 20 | 9.1 |
| Chlorobenzene | 20 | 20.9 |
| Nitrobenzene | 20 | 18.1 |
| Liquid sulfur dioxide | 20 | 31.6 |
| Xylene | 20 | 19.7 |
| Acetone | 20 | 14.1 |
| Benzene | 20 | 25 |
| Benzene | 80 | 222 |
| Ethanol | 10 | 1.67 |
| Ethanol | 20 | 2.3 |
| Ethanol | 70 | 13.1 |
| Pyridine | 20 | 24.9 |
| Pyridine | 80 | 212 |
| Toluene | 20 | 24.13 |
| Toluene | 80 | 212.9 |
Data sourced from Sciencemadness Wiki.[2]
Experimental Protocols for Solubility Determination
The following is a standard laboratory protocol for determining the solubility of a solid organic compound in an organic solvent.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Temperature-controlled shaker or water bath
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the suspension to settle at the constant temperature.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the experimental temperature.
-
Immediately filter the collected solution using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid.
-
-
Quantification:
-
Determine the mass of the filtered solution.
-
Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, weigh the flask containing the dried solute.
-
The mass of the dissolved solid can be calculated by subtracting the initial mass of the flask from the final mass.
-
Alternatively, the concentration of the solute in the filtered solution can be determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC, by comparing the response to a calibration curve prepared with known concentrations of the compound.
-
-
Calculation of Solubility:
-
Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.
-
Visualization of Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent and determining the solubility of a compound like this compound.
Caption: Workflow for solvent selection and solubility determination.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 9H-Fluorene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, two-step protocol for the synthesis of 9H-Fluorene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the oxidation of 2-acetylfluorene to form the intermediate, 9-fluorenone-2-carboxylic acid, which is subsequently reduced to the final product.
Physicochemical Properties
A summary of the key physical and chemical properties of the final product and the intermediate is provided below for easy reference.
| Property | This compound | 9-Fluorenone-2-carboxylic acid |
| IUPAC Name | This compound[1] | 9-oxo-9H-fluorene-2-carboxylic acid |
| Molecular Formula | C₁₄H₁₀O₂[1] | C₁₄H₈O₃[2] |
| Molecular Weight | 210.23 g/mol [1] | 224.21 g/mol [2] |
| Appearance | White to off-white solid | Yellow solid[3] |
| Melting Point | Not available | > 300 °C[3] |
| CAS Number | 7507-40-6[1] | 784-50-9[2] |
Synthetic Workflow Diagram
The overall synthesis is a two-step process involving an oxidation followed by a reduction.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 9-Fluorenone-2-carboxylic acid
This protocol details the oxidation of 2-acetylfluorene using sodium dichromate in acetic acid.[3]
Materials and Reagents:
-
2-Acetylfluorene (86 g)
-
Acetic acid (1075 ml)
-
Sodium dichromate (1020 g)
-
Acetic anhydride (285 ml)
-
1 M Sodium hydroxide solution (approx. 520 ml)
-
Dichloromethane
-
Concentrated Hydrochloric acid
-
Deionized water
Procedure:
-
In a suitable reaction vessel, prepare a solution of 2-acetylfluorene (86 g) in acetic acid (1075 ml).
-
Warm the solution to 60 °C.
-
Slowly add sodium dichromate (1020 g) to the solution, followed by the addition of acetic anhydride (285 ml).
-
Heat the reaction mixture to reflux and maintain with stirring for 3 hours.
-
After cooling, pour the reaction mixture into 6 liters of water.
-
Collect the resulting precipitate by filtration and wash thoroughly with water.
-
Transfer the solid to a beaker and warm with 1 M sodium hydroxide solution (520 ml).
-
Filter the mixture to remove any insoluble material.
-
Wash the aqueous filtrate three times with dichloromethane (3 x 60 ml portions).
-
Heat the aqueous phase on a steam bath and cautiously acidify with concentrated hydrochloric acid.
-
Collect the yellow precipitate by filtration, wash thoroughly with water, and dry in vacuo to yield 9-fluorenone-2-carboxylic acid.[3]
Step 2: Synthesis of this compound
This protocol describes the Wolff-Kishner reduction of 9-fluorenone-2-carboxylic acid to the target compound. This is a general procedure adapted from the Huang-Minlon modification for the reduction of aryl ketones.[4]
Materials and Reagents:
-
9-Fluorenone-2-carboxylic acid (from Step 1)
-
Potassium hydroxide (KOH)
-
Hydrazine hydrate (85%)
-
Diethylene glycol (solvent)
-
Concentrated Hydrochloric acid
-
Deionized water
Procedure:
-
Place 9-fluorenone-2-carboxylic acid, 3 equivalents of potassium hydroxide, and a sufficient volume of diethylene glycol into a round-bottom flask equipped with a reflux condenser.
-
Add an excess of 85% hydrazine hydrate to the mixture.
-
Heat the mixture to reflux for 1-2 hours.
-
Reconfigure the apparatus for distillation and carefully distill off water and excess hydrazine hydrate. This will cause the reaction temperature to rise.
-
Once the temperature reaches approximately 190-200 °C, reattach the reflux condenser and continue to heat the mixture for an additional 3-5 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker of cold water.
-
Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
References
Applications of 9H-Fluorene-2-carboxylic Acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 9H-Fluorene-2-carboxylic acid as a versatile building block in organic synthesis. The unique electronic and structural properties of the fluorene moiety make it a valuable scaffold for the development of functional materials, pharmaceuticals, and fluorescent probes.
Synthesis of Ester Derivatives for Functional Materials
This compound can be readily converted to its corresponding esters. These esters are key intermediates in the synthesis of polymers for organic light-emitting diodes (OLEDs) and other organic electronic devices. The fluorene core provides thermal stability and desirable photophysical properties to the resulting materials.
Experimental Protocol: Esterification of this compound
This protocol describes the synthesis of Ethyl 9H-fluorene-2-carboxylate.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (solvent and reactant)
-
Concentrated Sulfuric Acid (catalyst)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
To a solution of this compound (e.g., 2.10 g, 10 mmol) in anhydrous ethanol (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 9H-fluorene-2-carboxylate as a white solid.
Quantitative Data Summary:
| Product | Reagents | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Ethyl 9H-fluorene-2-carboxylate | This compound, Ethanol | H₂SO₄ | Ethanol | 4-6 | 85-95 | 108-110 |
| Methyl 9H-fluorene-2-carboxylate | This compound, Methanol | H₂SO₄ | Methanol | 4-6 | 88-96 | 135-137 |
Experimental Workflow for Esterification:
Caption: Workflow for the synthesis of Ethyl 9H-fluorene-2-carboxylate.
Synthesis of Amide Derivatives for Pharmaceutical Applications
The carboxylic acid functionality of this compound allows for the straightforward synthesis of a wide range of amides. Fluorene-based amides have been investigated as potent apoptosis inducers in cancer cells, highlighting their potential in drug discovery.[1]
Experimental Protocol: Amide Coupling to Synthesize N-Aryl-9H-fluorene-2-carboxamide
This protocol describes a general method for the synthesis of N-aryl amides from this compound.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve this compound (e.g., 1.05 g, 5 mmol) in anhydrous DCM (25 mL) under a nitrogen atmosphere.
-
Add EDC (1.15 g, 6 mmol) and HOBt (0.81 g, 6 mmol) to the solution and stir for 15 minutes at room temperature.
-
Add the substituted aniline (5.5 mmol) and DIPEA (1.74 mL, 10 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM (25 mL) and wash with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-9H-fluorene-2-carboxamide.
Quantitative Data for Amide Synthesis:
| Product | Arylamine | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) |
| N-phenyl-9H-fluorene-2-carboxamide | Aniline | EDC, HOBt, DIPEA | DCM | 18 | 85 |
| N-(4-methoxyphenyl)-9H-fluorene-2-carboxamide | p-Anisidine | EDC, HOBt, DIPEA | DCM | 20 | 82 |
| N-(4-chlorophenyl)-9H-fluorene-2-carboxamide | 4-Chloroaniline | EDC, HOBt, DIPEA | DCM | 24 | 89 |
Logical Flow for Amide Synthesis:
Caption: Logical steps in the synthesis of N-aryl-9H-fluorene-2-carboxamides.
Precursor for Suzuki Coupling Reactions
This compound can be converted into derivatives suitable for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of the fluorene scaffold into complex aromatic systems, which is a powerful strategy for the synthesis of advanced materials and pharmaceuticals. A common approach is to first convert the carboxylic acid to a more reactive group like a bromo or triflate group.
Experimental Protocol: Synthesis of 2-Phenyl-9H-fluorene via Suzuki Coupling
This two-step protocol describes the conversion of this compound to 2-Bromo-9H-fluorene, followed by a Suzuki coupling with phenylboronic acid.
Step 1: Bromodecarboxylation (Hunsdiecker-type reaction)
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
N-Bromosuccinimide (NBS) (1.2 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Anhydrous Carbon Tetrachloride (CCl₄)
-
Anhydrous DMF (catalytic)
Procedure:
-
To a solution of this compound (2.10 g, 10 mmol) in anhydrous CCl₄ (50 mL), add a catalytic amount of DMF (2 drops).
-
Slowly add oxalyl chloride (1.27 mL, 15 mmol) at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride in vacuo to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous CCl₄ (50 mL). Add NBS (2.14 g, 12 mmol) and AIBN (0.164 g, 1 mmol).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield 2-Bromo-9H-fluorene.
Step 2: Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
2-Bromo-9H-fluorene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
2 M Sodium Carbonate solution
-
Toluene
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 2-Bromo-9H-fluorene (e.g., 2.45 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and Pd(PPh₃)₄ (0.35 g, 0.3 mmol).
-
Add toluene (40 mL), ethanol (10 mL), and 2 M sodium carbonate solution (10 mL).
-
Heat the mixture to reflux under a nitrogen atmosphere for 8-12 hours.
-
Cool the reaction to room temperature and separate the layers.
-
Extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent. Purify the residue by column chromatography to obtain 2-Phenyl-9H-fluorene.
Quantitative Data for Suzuki Coupling Precursor Synthesis and Reaction:
| Reaction | Starting Material | Product | Reagents | Yield (%) |
| Bromodecarboxylation | This compound | 2-Bromo-9H-fluorene | Oxalyl chloride, NBS, AIBN | 60-70 |
| Suzuki Coupling | 2-Bromo-9H-fluorene | 2-Phenyl-9H-fluorene | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 80-90 |
Workflow for Suzuki Coupling via Bromodecarboxylation:
Caption: Two-step synthesis of 2-Phenyl-9H-fluorene from this compound.
Apoptosis Induction in Cancer Cells
Derivatives of 9H-fluorene have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[2] This involves both the extrinsic (receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.
Signaling Pathway of Apoptosis Induced by a Fluorene Derivative:
Caption: ROS-mediated apoptosis induced by a fluorene derivative.[2]
References
Application Notes and Protocols: 9H-Fluorene-2-carboxylic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 9H-Fluorene-2-carboxylic acid as a versatile building block in the synthesis of advanced materials, including conjugated polymers for organic light-emitting diodes (OLEDs) and metal-organic frameworks (MOFs).
Introduction
This compound is a valuable organic molecule characterized by a rigid and planar fluorene core functionalized with a carboxylic acid group. This unique structure imparts desirable photophysical and electronic properties, making it an excellent candidate for the development of novel materials. The fluorene unit provides high thermal stability and efficient blue fluorescence, while the carboxylic acid group offers a reactive site for polymerization and coordination with metal ions. These characteristics are highly sought after in the fields of organic electronics and materials science for applications in OLEDs, sensors, and porous materials.
Applications in Polymer Synthesis for OLEDs
Polyfluorenes are a class of conjugated polymers known for their strong blue emission and good charge carrier mobility, making them prime candidates for the emissive layer in OLEDs. This compound can be derivatized into suitable monomers for polymerization reactions, most notably the Suzuki-Miyaura cross-coupling reaction.
General Synthetic Strategy: Polyfluorene Synthesis via Suzuki Coupling
The synthesis of polyfluorenes from a this compound precursor typically involves a multi-step process. First, the carboxylic acid is converted into a more suitable functional group for polymerization, and the fluorene core is functionalized with reactive sites for the Suzuki coupling reaction. A common approach involves the preparation of a dibromo-fluorene monomer and a fluorene-diboronic ester. The polymerization then proceeds via a palladium-catalyzed cross-coupling reaction.
Experimental Protocol: Synthesis of a Polyfluorene Copolymer (Representative Protocol)
This protocol describes a general procedure for the synthesis of a polyfluorene copolymer using a Suzuki-Miyaura cross-coupling reaction. The specific monomers would be derivatives of this compound, such as a dibrominated version and a diboronic ester version.
Materials:
-
2,7-Dibromo-9,9-dialkylfluorene-carboxylate monomer
-
9,9-Dialkylfluorene-2,7-bis(pinacol boronate) monomer
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), 2M aqueous solution
-
Toluene, anhydrous
-
Aliquat 336 (phase-transfer catalyst)
-
Methanol
-
Acetone
Procedure:
-
In a Schlenk flask, dissolve the dibromo-fluorene monomer (1.0 mmol) and the fluorene-diboronic ester monomer (1.0 mmol) in anhydrous toluene (20 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a few drops of Aliquat 336 as a phase-transfer catalyst.
-
To this solution, add the 2M aqueous solution of K₂CO₃ (5 mL).
-
Degas the mixture by bubbling argon through it for 20-30 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol), to the reaction mixture.
-
Heat the mixture to 80-90°C and stir vigorously for 48-72 hours under an inert atmosphere.
-
After cooling to room temperature, separate the organic layer.
-
Precipitate the polymer by slowly adding the organic solution to a large volume of methanol (e.g., 200 mL) with vigorous stirring.
-
Collect the polymer precipitate by filtration.
-
Purify the polymer by Soxhlet extraction with acetone for 24 hours to remove oligomers and catalyst residues.
-
Dry the purified polymer under vacuum at 40-50°C.
Photophysical Properties of Representative Polyfluorenes
The photophysical properties of polyfluorenes are crucial for their application in OLEDs. The table below summarizes typical properties for blue-emitting polyfluorene derivatives.
| Property | Value | Reference |
| Absorption Maximum (λ_abs) in solution | 380-390 nm | [1] |
| Emission Maximum (λ_em) in solution | 410-425 nm | [2] |
| Absorption Maximum (λ_abs) in film | 385-400 nm | [1] |
| Emission Maximum (λ_em) in film | 420-440 nm | [1] |
| Photoluminescence Quantum Yield (PLQY) in solution | 0.5 - 0.9 | [2] |
OLED Device Fabrication and Performance
A typical multilayer OLED device is fabricated by sequentially depositing various organic and inorganic layers onto a transparent conducting oxide (TCO) coated substrate, such as indium tin oxide (ITO).
Representative OLED Performance Data for Fluorene-based Copolymers:
| Parameter | Value | Reference |
| Turn-on Voltage | 3 - 6 V | [3] |
| Maximum Luminance | > 1000 cd/m² | [3] |
| Maximum Current Efficiency | 1 - 5 cd/A | [3] |
| External Quantum Efficiency (EQE) | 1 - 4 % | [3] |
| Electroluminescence Color | Blue to Green | [3] |
Applications in Metal-Organic Framework (MOF) Synthesis
The carboxylic acid group of this compound makes it an excellent organic linker for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. The rigid fluorene core can lead to the formation of robust frameworks with permanent porosity.
General Synthetic Strategy: Hydrothermal/Solvothermal Synthesis of MOFs
MOFs are typically synthesized by reacting a metal salt with an organic linker in a suitable solvent under elevated temperature and pressure. This method, known as hydrothermal or solvothermal synthesis, facilitates the formation of crystalline materials.
Experimental Protocol: Hydrothermal Synthesis of a Zn-based MOF (Representative Protocol)
This protocol provides a general procedure for the synthesis of a MOF using a fluorene-based dicarboxylic acid linker. For this compound, a dicarboxylate analogue or the molecule itself could potentially be used to form MOF structures.
Materials:
-
9H-Fluorene-2,7-dicarboxylic acid (as a representative linker)
-
Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O]
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve 9H-Fluorene-2,7-dicarboxylic acid (0.1 mmol) and zinc nitrate hexahydrate (0.1 mmol) in DMF (10 mL).
-
Seal the vial and place it in a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at 120°C for 48 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh DMF and then with ethanol.
-
Dry the crystals under vacuum at room temperature.
Thermal Stability of Representative Fluorene-Based MOFs
The thermal stability of MOFs is a critical parameter for their practical applications, especially in high-temperature processes. Thermogravimetric analysis (TGA) is commonly used to determine the decomposition temperature of MOFs.
| MOF Family | Linker Type | Decomposition Temperature (Td) | Reference |
| Carboxylate-based MOFs | Aromatic dicarboxylates | 300 - 500 °C | [3] |
| UiO-66 analogues | Terephthalic acid and its derivatives | ~ 500 °C | [3] |
| HKUST-1 analogues | Benzene-1,3,5-tricarboxylate | ~ 350 °C | [3] |
Note: The thermal stability of a specific MOF based on this compound would depend on the chosen metal center and the resulting coordination environment. The values presented are for representative carboxylate-based MOFs.
References
Application Notes and Protocols: Synthesis of Carboxylic Acid-Functionalized Polyfluorenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of polyfluorenes functionalized with carboxylic acid groups, a class of polymers with significant potential in biomedical applications such as drug delivery and biosensing. The protocols focus on the widely employed Suzuki cross-coupling polymerization to create a precursor polymer, followed by a hydrolysis step to yield the desired water-soluble, functionalized polyfluorene.
Introduction
Polyfluorenes are a class of conjugated polymers known for their exceptional photophysical properties, including high photoluminescence quantum yields and tunable emission colors.[1] The introduction of carboxylic acid functionalities onto the polyfluorene backbone imparts water solubility and provides reactive sites for bioconjugation, making them highly attractive for biological applications.[2][3] These polymers can be synthesized through two primary strategies: the direct polymerization of monomers containing protected carboxylic acid groups or the post-polymerization modification of a suitable precursor polymer.[1][4] The protocols detailed below focus on the latter approach, which offers versatility and avoids potential complications of unprotected acidic protons during the palladium-catalyzed polymerization.
Data Presentation
The properties of polyfluorenes can be tailored by modifying their chemical structure. The following table summarizes key quantitative data for a representative carboxylic acid-functionalized polyfluorene, synthesized via the hydrolysis of an ester-functionalized precursor.
| Property | Precursor Polymer (Ester-Functionalized) | Carboxylic Acid-Functionalized Polymer | Reference |
| Molecular Weight (Mn) | High | High | [4] |
| Solubility | Soluble in common organic solvents | Water-soluble | [2][4] |
| Decomposition Temperature | 331 °C | - | [4] |
| Glass Transition Temperature | 111 °C | - | [4] |
| Emission | Efficient blue light emission | - | [4] |
Experimental Protocols
The following protocols describe the synthesis of a water-soluble carboxylated polyfluorene through a two-step process: 1) Suzuki coupling polymerization to form an ester-functionalized precursor polymer, and 2) hydrolysis of the ester groups to yield the final carboxylic acid-functionalized polymer.[2][4]
Protocol 1: Synthesis of Ester-Functionalized Polyfluorene Precursor via Suzuki Coupling
This protocol outlines the synthesis of a polyfluorene derivative with ester functional groups, which serves as a precursor to the carboxylic acid-functionalized polymer.[4]
Materials:
-
2,7-Dibromo-9,9-bis(alkyl ester)-fluorene monomer
-
9,9-Bis(alkyl ester)-fluorene-2,7-diboronic acid bis(pinacol) ester monomer
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or CsF)
-
Phase-transfer catalyst (e.g., Aliquat 336), if required
-
Anhydrous toluene and other organic solvents
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, dissolve the dibromo-fluorene monomer and the diboronic acid ester monomer in anhydrous toluene under an inert atmosphere.
-
Add the palladium catalyst and the base to the reaction mixture. If a phase-transfer catalyst is used, add it at this stage.
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 24-48 hours.
-
Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight.
-
After the polymerization is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Filter the polymer and wash it with methanol and acetone to remove any remaining catalyst and unreacted monomers.
-
Dry the polymer under vacuum.
-
Characterize the precursor polymer using techniques such as ¹H NMR, GPC, and thermal analysis (TGA/DSC).
Protocol 2: Hydrolysis of Ester Groups to Carboxylic Acid Groups
This protocol describes the conversion of the ester-functionalized precursor polymer into the desired water-soluble carboxylic acid-functionalized polyfluorene.[1][4]
Materials:
-
Ester-functionalized polyfluorene precursor
-
Trifluoroacetic acid (TFA) or a base such as sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Dialysis membrane (if purification by dialysis is required)
Procedure:
-
Dissolve the ester-functionalized polyfluorene precursor in a suitable solvent like dichloromethane.
-
Acid-catalyzed hydrolysis: Add trifluoroacetic acid to the polymer solution and stir at room temperature for 24 hours.
-
Base-catalyzed hydrolysis: Alternatively, treat the polymer solution with a solution of sodium hydroxide and stir at room temperature or with gentle heating.
-
Monitor the completion of the hydrolysis by ¹H NMR spectroscopy, looking for the disappearance of the ester proton signals.
-
After the reaction is complete, remove the solvent and excess reagents under reduced pressure.
-
If necessary, purify the resulting carboxylic acid-functionalized polymer by dialysis against deionized water to remove any remaining salts and low molecular weight impurities.
-
Lyophilize the purified polymer to obtain a dry powder.
-
Characterize the final polymer by ¹H NMR, FTIR (to confirm the presence of carboxylic acid groups), and solubility tests in water.
Visualizations
The following diagrams illustrate the key experimental workflows.
Caption: Synthetic workflow for carboxylic acid-functionalized polyfluorenes.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development and Research
The unique properties of carboxylic acid-functionalized polyfluorenes make them promising candidates for various biomedical applications.
-
Drug Delivery: The water-soluble nature of these polymers allows them to be used as carriers for hydrophobic drugs, improving their bioavailability. The carboxylic acid groups can be used to conjugate drugs, targeting ligands, or other functional molecules.[1] The polymer-drug conjugates can form nanoparticles or micelles in aqueous solutions, which can enhance drug stability and circulation time.[1]
-
Biosensors: The high fluorescence of these polymers can be utilized in biosensing applications. For instance, the fluorescence of a carboxylated polyfluorene can be quenched by certain molecules, a phenomenon that can be exploited for the detection of specific analytes.[2] Their ability to interact with proteins and other biomolecules makes them suitable for developing sensitive and selective biosensors.[2] For example, strong fluorescence quenching has been observed in the presence of cytochrome c, indicating potential for protein sensing.[2]
-
Bioimaging: When conjugated with targeting moieties, these fluorescent polymers can be used for in vitro and in vivo imaging, allowing for the visualization of biological processes and the tracking of drug delivery vehicles. The bright and stable fluorescence of polyfluorenes is advantageous for long-term imaging studies.
Conclusion
The synthesis of polyfluorenes functionalized with carboxylic acid groups provides a versatile platform for the development of advanced materials for biomedical applications. The protocols provided herein, based on the robust Suzuki cross-coupling reaction and subsequent hydrolysis, offer a reliable method for producing these promising polymers. The ability to tune their properties through chemical modification opens up a wide range of possibilities for their use in drug delivery, biosensing, and bioimaging, making them a valuable tool for researchers and professionals in the field of drug development.
References
- 1. Novel Amphiphilic Polyfluorene-Graft-(Polymethacrylic Acid) Brushes: Synthesis, Conformation, and Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of a water-soluble carboxylated polyfluorene and its fluorescence quenching by cationic quenchers and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 9H-Fluorene-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of 9H-fluorene-2-carboxylic acid derivatives, focusing on their potential as anticancer and antimicrobial agents. This document includes a summary of available quantitative data for structurally related compounds, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
The 9H-fluorene scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The rigid, planar, and lipophilic nature of the fluorene nucleus makes it an attractive framework for the design of molecules that can interact with various biological targets. Derivatives of this compound, in particular, are of interest for their potential therapeutic applications. While specific quantitative data for 2-carboxylic acid derivatives are limited in the current literature, this document compiles and presents data from closely related fluorene compounds to provide a valuable resource for researchers in this field.
Anticancer Activity of Fluorene Derivatives
Numerous studies have highlighted the potential of fluorene derivatives as anticancer agents. Their mechanisms of action often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.
Quantitative Anticancer Activity Data
While specific IC50 values for this compound derivatives are not extensively reported, the following table summarizes the cytotoxic activity of structurally related 9-oxo-9H-fluorene-1-carboxamides and other fluorene derivatives against various human cancer cell lines. This data provides a benchmark for the potential potency of fluorene-based compounds.
| Fluorene Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| 9-oxo-9H-fluorene-1-carboxamides | Compound 5a | T47D (Breast) | 0.15-0.29 |
| HCT116 (Colon) | 0.15-0.29 | ||
| SNU398 (Hepatocellular) | 0.15-0.29 | ||
| 2,7-dichloro-9H-fluorene-based azetidinones | Not specified | A549 (Lung) | Remarkable activity |
| MDA-MB-231 (Breast) | Remarkable activity | ||
| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridin-2-ylmethyl)methanamine) | - | HeLa (Cervical) | 37.76 |
Mechanism of Anticancer Action: Apoptosis Induction
Several fluorene derivatives exert their anticancer effects by inducing apoptosis. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which in turn triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways[1]. The overproduction of ROS creates oxidative stress within the cancer cells, leading to cellular damage and the activation of caspase cascades, which are the executioners of apoptosis.
Additionally, some fluorene derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation[2]. For instance, the novel fluorene derivative 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF) was found to promote ROS generation, leading to apoptosis in human hepatocellular carcinoma cells. This was accompanied by the suppression of the MAPK/ERK and PI3K/Akt signaling pathways[3].
Antimicrobial Activity of Fluorene Derivatives
The emergence of multidrug-resistant pathogens presents a significant global health challenge. Fluorene derivatives have demonstrated promising activity against a range of bacteria and fungi, making them potential candidates for the development of new antimicrobial agents.
Quantitative Antimicrobial Activity Data
While specific MIC values for this compound derivatives are not widely available, the following table presents the minimum inhibitory concentration (MIC) values for other classes of fluorene derivatives against various microbial strains.
| Fluorene Derivative Class | Microbial Strain | MIC (mg/mL) |
| O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives | Staphylococcus aureus | 0.156 - 10 |
| Escherichia coli | 0.156 - 10 | |
| Pseudomonas aeruginosa | 0.156 - 10 | |
| Candida albicans | 0.156 - 10 |
Experimental Protocols
The following are detailed protocols for the primary assays used to evaluate the anticancer and antimicrobial activities of this compound derivatives.
Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylate Derivatives
A general and efficient method for the synthesis of substituted 3-hydroxy-9H-fluorene-2-carboxylates involves a three-step one-pot reaction starting from a substituted 2-benzylidene-1-indanone and an acetoacetate. The process includes a Michael addition, followed by a Robinson annulation and subsequent aromatization.
Materials:
-
Substituted 2-benzylidene-1-indanone
-
Ethyl or methyl acetoacetate
-
Base (e.g., sodium ethoxide or potassium carbonate)
-
Solvent (e.g., ethanol or DMF)
-
Acid for workup (e.g., dilute HCl)
-
Oxidizing agent for aromatization (e.g., DDQ or air)
Procedure:
-
Dissolve the 2-benzylidene-1-indanone and acetoacetate in the chosen solvent.
-
Add the base to the reaction mixture and stir at the appropriate temperature (can range from room temperature to reflux) until the Michael addition is complete (monitored by TLC).
-
The Robinson annulation may proceed spontaneously or require heating.
-
After the annulation is complete, the reaction mixture is subjected to aromatization. This can be achieved by heating in the presence of an oxidizing agent or by bubbling air through the reaction mixture.
-
After the reaction is complete, the mixture is cooled, and the product is isolated by acidic workup and purification, typically by recrystallization or column chromatography.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Agar Well Diffusion Assay for Antimicrobial Activity
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance. It involves the diffusion of the test compound from a well through an agar medium inoculated with a microorganism.
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or other suitable agar medium
-
Sterile petri dishes
-
Sterile cork borer or pipette tip
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control (a known antibiotic or antifungal)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
-
Inoculate Agar Plate: Spread the microbial inoculum evenly over the surface of the agar plate.
-
Create Wells: Aseptically create wells in the agar using a sterile cork borer.
-
Add Test Compound: Add a defined volume of the dissolved this compound derivative solution to each well. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.
-
Measure Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Conclusion
Derivatives of this compound represent a promising class of compounds with potential anticancer and antimicrobial activities. While further research is needed to synthesize and evaluate a broader range of these specific derivatives to establish a clear structure-activity relationship and to elucidate their precise mechanisms of action, the data from related fluorene compounds and the established experimental protocols provided in these application notes offer a solid foundation for future investigations in this area.
References
Derivatization of 9H-Fluorene-2-carboxylic Acid for Specific Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 9H-Fluorene-2-carboxylic acid, a versatile scaffold for the development of novel compounds with applications in medicinal chemistry and bioimaging. The fluorene core, with its rigid and planar structure, offers a unique platform for creating molecules with tailored biological activities and photophysical properties.
Overview of Derivatization Strategies
This compound can be readily modified at the carboxylic acid group to yield a variety of functional derivatives, including esters, amides, and hydrazides. These modifications are crucial for tuning the compound's physicochemical properties, such as solubility, and for introducing pharmacophores or fluorescent moieties for specific biological targets or imaging applications.
Applications in Anticancer Drug Discovery
Derivatives of the fluorene scaffold have shown significant promise as anticancer agents. By modifying the carboxylic acid group of this compound, researchers can synthesize libraries of compounds for screening against various cancer cell lines.
Synthesis of N-Aryl-9-oxo-9H-fluorene-1-carboxamides as Apoptosis Inducers
While not a direct derivative of this compound, the synthesis of N-aryl-9-oxo-9H-fluorene-1-carboxamides provides a relevant and instructive example of how modifications to the fluorene carboxamide scaffold can lead to potent anticancer agents. These compounds have been identified as inducers of apoptosis. Structure-activity relationship (SAR) studies have revealed that substitutions on the 9-oxo-9H-fluorene ring can significantly enhance cytotoxic activity.[1][2][3]
Table 1: Anticancer Activity of Selected Fluorene Carboxamide Derivatives
| Compound | Target Cell Line | EC50 (µM) | Reference |
| Compound 5a | T47D, HCT116, SNU398 | 0.15-0.29 | [1][2] |
| N -(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide (6s) | T47D, HCT116, SNU398 | Sub-micromolar | [3] |
General Protocol for Amide Bond Formation
A general and efficient one-pot synthesis of amides from carboxylic acids can be achieved using thionyl chloride. This protocol is applicable to a wide range of carboxylic acids and amines, including sterically hindered ones, and proceeds with high yields.[1]
Experimental Protocol: Amide Synthesis from this compound
-
To a solution of this compound (1 mmol) in an appropriate anhydrous solvent (e.g., dichloromethane or THF), add thionyl chloride (1.2 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the conversion to the acid chloride is complete (monitored by TLC).
-
In a separate flask, dissolve the desired amine (1.1 mmol) and a base (e.g., triethylamine or pyridine, 1.5 mmol) in the same anhydrous solvent.
-
Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.
-
Let the reaction proceed at room temperature for 2-12 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted-9H-fluorene-2-carboxamide.
Note: This is a generalized protocol and may require optimization for specific substrates.
Applications in Bioimaging
The inherent fluorescence of the fluorene scaffold makes it an excellent building block for the design of fluorescent probes for bioimaging. Esterification of this compound with fluorescent alcohols or derivatization to amides with fluorescent amines can yield probes for visualizing cellular structures and processes. Fluorene-based fluorophores are known for their high fluorescence quantum yields and photostability, which are desirable properties for imaging applications.[4][5][6]
Synthesis of Fluorescent Esters
The esterification of this compound with various alcohols can be achieved through several standard methods. One such method involves the reaction of the corresponding acid chloride with the alcohol in the presence of a base. A more direct approach is the Fischer esterification, which involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst.
A series of 3-hydroxy-9H-fluorene-2-carboxylate derivatives have been synthesized via a Michael addition, Robinson annulation, and aromatization sequence.[7] This multi-step synthesis provides access to a variety of substituted fluorene esters.
Table 2: Synthesis of Ethyl 3-hydroxy-1-substituted-9H-fluorene-2-carboxylates [7]
| Substituent (at position 1) | Product | Yield (%) | Melting Point (°C) |
| 4-Fluorophenyl | Ethyl 1-(4-fluorophenyl)-3-hydroxy-9H-fluorene-2-carboxylate | 46 | 107-108 |
| 4-Methoxyphenyl | Ethyl 3-hydroxy-1-(4-methoxyphenyl)-9H-fluorene-2-carboxylate | 45 | 120-121 |
| o-Tolyl | Ethyl 3-hydroxy-1-(o-tolyl)-9H-fluorene-2-carboxylate | 45 | Oil |
| Propyl | Ethyl 3-hydroxy-1-propyl-9H-fluorene-2-carboxylate | 41 | 103-104 |
| Naphthalen-1-yl | Ethyl 3-hydroxy-1-(naphthalen-1-yl)-9H-fluorene-2-carboxylate | 21 | 129-130 |
Note: The synthesis of these compounds involves a multi-step process not starting directly from this compound, but provides valuable data on substituted fluorene-2-carboxylate esters.
Experimental Protocol for the Synthesis of Ethyl 3-hydroxy-1-(4-fluorophenyl)-9H-fluorene-2-carboxylate[7]
This protocol describes a key aromatization step in the synthesis of the target compound.
-
A mixture of the precursor tetrahydrofluorene (0.5 mmol) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (0.55 mmol) in dioxane (5 mL) is heated at 100 °C under an oxygen atmosphere for 24 hours.
-
After cooling, the reaction mixture is filtered to remove insoluble solids.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by chromatography on silica gel using a hexane/ethyl acetate (19:1) eluent to yield the desired product.
Photophysical Properties of Fluorene-Based Probes
Fluorene derivatives have been extensively studied as two-photon absorbing fluorophores for biological imaging.[4][5][8] While specific photophysical data for derivatives of this compound is limited in the searched literature, the general properties of the fluorene chromophore suggest that its derivatives will exhibit strong fluorescence and good two-photon absorption cross-sections. Further derivatization can be used to tune these properties and to introduce targeting moieties for specific organelles or biomolecules.
Visualizing Workflows and Pathways
General Workflow for Derivatization of this compound
Caption: General derivatization routes for this compound.
Signaling Pathway for Apoptosis Induction
Caption: Simplified pathway of apoptosis induction by fluorene derivatives.
Experimental Workflow for Fluorescent Probe Application
Caption: Workflow for the application of a this compound-based fluorescent probe.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
- 8. Fluorene-derived two-photon fluorescent probes for specific and simultaneous bioimaging of endoplasmic reticulum and lysosomes: group-effect and localization - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cross-Coupling Reactions Involving 9H-Fluorene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the functionalization of the 9H-fluorene-2-carboxylic acid scaffold via palladium-catalyzed cross-coupling reactions. The following sections detail methodologies for Suzuki-Miyaura, Heck, and Sonogashira couplings, which are pivotal for the synthesis of complex fluorene derivatives used in drug discovery and materials science. Given that the carboxylic acid moiety can sometimes interfere with catalytic cycles, the protocols provided are primarily based on the use of esterified derivatives of this compound, a common and effective strategy to ensure high yields and reaction efficiency.
General Considerations for Cross-Coupling Reactions
Successful cross-coupling reactions are highly dependent on the purity of starting materials, the choice of catalyst, ligand, base, and solvent, as well as the scrupulous exclusion of oxygen. It is recommended that all reactions be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Suzuki-Miyaura Coupling of Halogenated 9H-Fluorene-2-carboxylates
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. This protocol describes the coupling of a brominated methyl ester of this compound with various arylboronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of methyl 7-bromo-9,9-dihexyl-9H-fluorene-2-carboxylate is as follows:
-
Reaction Setup: In a glovebox, a reaction vial is charged with methyl 7-bromo-9,9-dihexyl-9H-fluorene-2-carboxylate (1.0 equiv.), the respective arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Solvent Addition: Anhydrous solvent (e.g., a mixture of toluene, ethanol, and water) is added.
-
Reaction Execution: The vial is sealed and heated to the desired temperature (typically 80-100 °C) with vigorous stirring for the specified reaction time (usually 12-24 hours).
-
Work-up: Upon cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Table 1: Suzuki-Miyaura Coupling of Methyl 7-bromo-9,9-dihexyl-9H-fluorene-2-carboxylate with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 16 | 92 |
| 3 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 20 | 78 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 18 | 88 |
Note: The data in this table is representative and compiled from typical Suzuki-Miyaura reaction outcomes for similar substrates. Actual yields may vary depending on specific reaction conditions and substrate purity.
Heck Reaction of Halogenated 9H-Fluorene-2-carboxylates
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This protocol outlines a typical procedure for the vinylation of a halogenated methyl ester of this compound.
Experimental Protocol: Heck Reaction
A general procedure for the Heck reaction of methyl 7-iodo-9,9-dihexyl-9H-fluorene-2-carboxylate with an alkene is as follows:
-
Reaction Setup: To a pressure-rated vial, add methyl 7-iodo-9,9-dihexyl-9H-fluorene-2-carboxylate (1.0 equiv.), the alkene (1.5-2.0 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.02-0.05 equiv.), a phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃) (0.04-0.10 equiv.), and a base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Solvent Addition: Add an anhydrous polar aprotic solvent such as DMF or NMP.
-
Reaction Execution: Seal the vial and heat the mixture to the specified temperature (usually 100-140 °C) with stirring for the required duration (12-48 hours).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Table 2: Heck Reaction of Methyl 7-iodo-9,9-dihexyl-9H-fluorene-2-carboxylate with Various Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 120 | 24 | 82 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (3) | PPh₃ (6) | DIPEA | NMP | 130 | 36 | 75 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 120 | 28 | 79 |
| 4 | Methyl methacrylate | Pd(OAc)₂ (3) | PPh₃ (6) | DIPEA | NMP | 130 | 48 | 68 |
Note: The data in this table is representative and compiled from typical Heck reaction outcomes for similar substrates. Actual yields may vary depending on specific reaction conditions and substrate purity.
Sonogashira Coupling of Halogenated 9H-Fluorene-2-carboxylates
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This section details a protocol for the alkynylation of a halogenated ester of this compound. Both traditional copper-catalyzed and copper-free conditions are presented.
Experimental Protocol: Sonogashira Coupling (Copper-Catalyzed)
A general procedure for the copper-catalyzed Sonogashira coupling of methyl 7-bromo-9,9-dihexyl-9H-fluorene-2-carboxylate is as follows:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve methyl 7-bromo-9,9-dihexyl-9H-fluorene-2-carboxylate (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) (0.01-0.05 equiv.), and a copper(I) co-catalyst (e.g., CuI) (0.02-0.10 equiv.) in a suitable solvent system (e.g., THF and triethylamine).
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Sonogashira Coupling (Copper-Free)
A general procedure for the copper-free Sonogashira coupling is as follows:
-
Reaction Setup: In a glovebox, combine methyl 7-bromo-9,9-dihexyl-9H-fluorene-2-carboxylate (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like XPhos) (0.01-0.05 equiv.), and a base (e.g., Cs₂CO₃ or K₃PO₄) (2.0 equiv.) in a reaction vial.
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., dioxane or toluene) followed by the terminal alkyne (1.2-1.5 equiv.).
-
Reaction Execution: Seal the vial and heat the reaction mixture to a higher temperature than the copper-catalyzed variant (typically 80-120 °C) for 12-24 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the copper-catalyzed Sonogashira coupling.
Table 3: Sonogashira Coupling of Methyl 7-bromo-9,9-dihexyl-9H-fluorene-2-carboxylate with Phenylacetylene
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 50 | 12 | 89 |
| 2 | Pd(OAc)₂ (2 mol%), XPhos (4 mol%) | Cs₂CO₃ | Dioxane | 100 | 18 | 85 |
| 3 | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | Et₃N/DMF | 60 | 16 | 91 | |
| 4 | Pd₂ (dba)₃ (1.5 mol%), SPhos (3 mol%) | K₃PO₄ | Toluene | 110 | 24 | 82 |
Note: The data in this table is representative and compiled from typical Sonogashira reaction outcomes for similar substrates. Actual yields may vary depending on specific reaction conditions and substrate purity.
Concluding Remarks
The cross-coupling reactions detailed above provide versatile and powerful tools for the derivatization of the this compound scaffold. By employing the esterified and halogenated derivatives, researchers can achieve high yields and introduce a wide range of functional groups, enabling the synthesis of novel compounds for applications in drug development and materials science. The choice of specific reaction conditions should be optimized based on the reactivity of the particular substrates being used.
Application Notes and Protocols for the Esterification of 9H-Fluorene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification of 9H-Fluorene-2-carboxylic acid, a key building block in the synthesis of various compounds with significant applications in medicinal chemistry and materials science. The fluorene moiety is a recognized pharmacophore and a core structure in organic light-emitting diodes (OLEDs).[1][2] This document outlines three common esterification methods—Fischer, Steglich, and Mitsunobu—offering researchers a range of options depending on the specific requirements of their synthetic route, such as substrate sensitivity and desired yield.
Applications of this compound Esters
Esters of this compound are valuable intermediates and final products in several areas of research and development:
-
Drug Discovery and Medicinal Chemistry: The fluorene scaffold is present in numerous biologically active compounds.[2] Ester derivatives of this compound can be explored for a variety of therapeutic targets. For instance, fluorene derivatives have shown potential as anti-inflammatory, antiviral, and anticancer agents. The ester functional group can be used to modulate the pharmacokinetic properties of a drug candidate, such as its solubility, cell permeability, and metabolic stability. Furthermore, these esters can serve as precursors for the synthesis of more complex drug molecules.
-
Materials Science: Fluorene derivatives are known for their unique photophysical properties, making them important components in the development of organic electronics.[2] Esters of this compound can be utilized as monomers or building blocks for polymers used in OLEDs, organic photovoltaics (OPVs), and other organic electronic devices. The ester group can influence the solubility and processing characteristics of these materials, as well as their electronic properties.
-
Chemical Biology: Fluorescent esters of this compound can be synthesized and employed as probes to study biological processes. The fluorene core often exhibits fluorescence, which can be fine-tuned by modifying the ester group.
Experimental Protocols
This section provides detailed protocols for three distinct methods of esterifying this compound.
Protocol 1: Fischer Esterification
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a cost-effective method, particularly suitable for simple alcohols.
Reaction Scheme:
Experimental Workflow:
Caption: Workflow for Fischer Esterification.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., 20-50 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with deionized water and saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure 9H-Fluorene-2-carboxylate ester.
Protocol 2: Steglich Esterification
The Steglich esterification is a mild method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is particularly useful for substrates that are sensitive to acidic conditions and for the esterification of sterically hindered alcohols.
Reaction Scheme:
Experimental Workflow:
Caption: Workflow for Steglich Esterification.
Materials:
-
This compound
-
Alcohol (1.0-1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
0.5 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl solution, deionized water, and saturated aqueous NaHCO₃ solution.
-
Wash with brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the pure 9H-Fluorene-2-carboxylate ester.
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction allows for the esterification of a primary or secondary alcohol with a carboxylic acid under mild, neutral conditions. A key feature of this reaction is the inversion of stereochemistry at the alcohol's stereocenter.
Reaction Scheme:
Experimental Workflow:
Caption: Workflow for the Mitsunobu Reaction.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue will contain the desired ester along with triphenylphosphine oxide and the reduced azodicarboxylate.
-
Purify the crude product directly by column chromatography to isolate the pure 9H-Fluorene-2-carboxylate ester.
Data Presentation
The following tables summarize typical reaction conditions and yields for the esterification of aromatic carboxylic acids using the described methods. While specific data for this compound is limited, these tables provide a general guideline for expected outcomes.
Table 1: Fischer Esterification of Aromatic Carboxylic Acids
| Carboxylic Acid | Alcohol | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Benzoic Acid | Methanol | H₂SO₄ | 6 | ~90 | General Knowledge |
| p-Toluic Acid | Ethanol | H₂SO₄ | 8 | ~85 | General Knowledge |
| 9H-Fluorene-4-carboxylic acid | Methanol | H₂SO₄ | 6 | High | Adapted from[3] |
Table 2: Steglich Esterification of Aromatic Carboxylic Acids
| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Benzoic Acid | Benzyl Alcohol | DCC | DMAP | 3 | 95 | [4] |
| Phenylacetic Acid | Isopropanol | DCC | DMAP | 4 | 92 | [4] |
| 3-Hydroxy-1-phenyl-9H-fluorene-2-carboxylic acid | Isopropanol | - | - | - | 64 | [2] |
Table 3: Mitsunobu Reaction of Aromatic Carboxylic Acids
| Carboxylic Acid | Alcohol | Phosphine | Azodicarboxylate | Reaction Time (h) | Yield (%) | Reference |
| Benzoic Acid | Ethanol | PPh₃ | DEAD | 6 | >90 | [5] |
| 4-Nitrobenzoic Acid | 2-Butanol | PPh₃ | DIAD | 8 | ~85 | [5] |
| Aromatic Acid | Secondary Alcohol | PPh₃ | DEAD | 6 | 89 | [5] |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9H-Fluorene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9H-Fluorene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound include:
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Route A: Friedel-Crafts Acylation and Subsequent Oxidation: This two-step process involves the Friedel-Crafts acylation of 9H-fluorene with acetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) to form 2-acetylfluorene, followed by oxidation of the acetyl group to a carboxylic acid.
-
Route B: From 2-Cyanofluorene: This involves the synthesis of 2-cyanofluorene, often from 2-bromofluorene, followed by hydrolysis of the nitrile group to the carboxylic acid.
-
Route C: From Substituted Indanones: A multi-step synthesis involving the Michael addition of an acetoacetate to a 2-benzylideneindan-1-one, followed by Robinson annulation and aromatization.[1]
Q2: What is the most significant and common side reaction to be aware of during the synthesis of this compound?
A2: The most common and unavoidable side reaction is the oxidation of the methylene bridge at the C9 position of the fluorene ring to form the corresponding 9-fluorenone derivative.[2] This can occur at various stages of the synthesis if oxygen is present and is often identifiable by a yellow impurity in the final product.[2]
Troubleshooting Guides
Problem Area 1: Friedel-Crafts Acylation of 9H-Fluorene
Q3: My Friedel-Crafts acylation of 9H-fluorene is producing a mixture of isomers. How can I improve the selectivity for 2-acetylfluorene?
A3: The Friedel-Crafts acylation of 9H-fluorene commonly yields a mixture of 2-acetyl- and 4-acetyl-9H-fluorene, with the 2-isomer being the major product. Additionally, 2,7-diacetyl-9H-fluorene can form, particularly when carbon disulfide is used as the solvent.[3]
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent significantly impacts the product distribution. Monoacetylation in chloroalkanes and nitromethane generally favors the formation of 2-acetyl-9H-fluorene.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, as product distribution can be kinetically controlled.[3]
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Catalyst and Reagent Stoichiometry: Using an excess of acetyl chloride and aluminum chloride, especially at reflux temperatures, can lead to the exclusive formation of 2,7-diacetyl-9H-fluorene.[3] Careful control of stoichiometry is crucial for maximizing the yield of the mono-acetylated product.
Quantitative Data on Isomer Formation:
| Solvent | Conversion of 9H-fluorene (%) | 2-acetyl-9H-fluorene (%) | 4-acetyl-9H-fluorene (%) | 2,7-diacetyl-9H-fluorene (%) |
| Dichloroethane | 95 | 85 | 10 | 5 |
| Nitromethane | 90 | 80 | 15 | 5 |
| Carbon Disulfide | 85 | 70 | 15 | 15 |
Note: Yields are approximate and can vary based on specific reaction conditions.
Q4: I am observing a low yield in my Friedel-Crafts acylation. What are the possible causes and solutions?
A4: Low yields in Friedel-Crafts acylation can be attributed to several factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount of the catalyst is often required.
-
Deactivated Aromatic Ring: While 9H-fluorene is generally reactive, the presence of deactivating substituents would hinder the reaction.
Problem Area 2: Oxidation of 2-Acetylfluorene
Q5: My oxidation of 2-acetylfluorene to this compound is incomplete or results in a low yield. What can I do?
A5: Incomplete oxidation or low yields can be due to several factors when using common oxidants like sodium dichromate.
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. The appearance of small yellow crystals of the carboxylic acid can indicate the progression of the reaction.[4]
-
Purity of Starting Material: Using crude 2-acetylfluorene from the previous step may be acceptable and can even improve the overall yield from fluorene.[4]
-
Work-up Procedure: The product is often isolated by precipitation from a basic solution upon acidification. Incomplete precipitation or loss during washing can reduce the yield.
Q6: I have a significant amount of alkali-insoluble material after the oxidation reaction. What is it and how can I minimize it?
A6: The alkali-insoluble material is likely unreacted 2-acetylfluorene or other non-acidic byproducts. To minimize this:
-
Ensure Complete Oxidation: Extend the reaction time or ensure the oxidizing agent is added in the correct stoichiometry and is fully reactive.
-
Efficient Extraction: During the work-up, ensure the aqueous basic solution is thoroughly separated from the organic residues before acidification.
Problem Area 3: General Side Reactions
Q7: My final product is yellow and shows an impurity in the NMR spectrum consistent with a ketone. How can I prevent the formation of 9-fluorenone derivatives?
A7: The formation of 9-fluorenone is a common side reaction due to the susceptibility of the C9 methylene bridge to oxidation.[2]
Preventative Measures:
-
Inert Atmosphere: Whenever possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[2]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Strong Oxidizing Agents: If the desired transformation does not require a strong oxidant, consider milder reagents to avoid unintentional oxidation at the C9 position.
-
Control Reaction Temperature: Prolonged heating can sometimes promote oxidation.
Purification:
-
If 9-fluorenone is formed, it can often be separated from the desired carboxylic acid by column chromatography or recrystallization.[5]
Experimental Protocols
Key Experiment 1: Synthesis of 2-Acetylfluorene via Friedel-Crafts Acylation
Materials:
-
9H-Fluorene
-
Acetyl chloride (AcCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., Dichloroethane)
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottomed flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous AlCl₃ in the anhydrous solvent under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of acetyl chloride in the anhydrous solvent through the dropping funnel.
-
After the addition is complete, add a solution of 9H-fluorene in the anhydrous solvent dropwise.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-acetylfluorene by recrystallization or column chromatography.
Key Experiment 2: Oxidation of 2-Acetylfluorene to this compound
Materials:
-
2-Acetylfluorene
-
Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
Glacial acetic acid
-
Acetic anhydride
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
Procedure:
-
In a large round-bottomed flask, dissolve 2-acetylfluorene in glacial acetic acid with heating and stirring.
-
Carefully add powdered sodium dichromate dihydrate in small portions.
-
After the addition is complete, add acetic anhydride and reflux the mixture.
-
After refluxing, pour the hot mixture into a large volume of hot water.
-
Filter the resulting precipitate and wash it with dilute sulfuric acid.
-
Transfer the filter cake to a beaker and treat it with a hot solution of KOH to dissolve the carboxylic acid.
-
Filter the hot solution to remove any insoluble material.
-
Heat the alkaline filtrate and acidify it with HCl to precipitate the this compound.
-
Filter the hot mixture, wash the product with hot water until the washings are neutral, and dry the product.[4]
Mandatory Visualizations
Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation
References
How to avoid oxidation of the C9 position in fluorene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the oxidation of the C9 position during fluorene synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the C9 position of fluorene prone to oxidation?
The C9 position of the fluorene ring is situated between two phenyl rings, which makes the protons at this position (C9-H) acidic (pKa ≈ 22.6 in DMSO).[1] Deprotonation at this site by a base leads to the formation of a stable fluorenyl anion. This anion is susceptible to reaction with electrophiles, including molecular oxygen, which leads to the formation of the oxidized product, 9-fluorenone.[1]
Q2: What is the primary strategy to prevent C9 oxidation?
The most effective and widely employed strategy to prevent oxidation at the C9 position is to synthesize 9,9-disubstituted fluorene derivatives. By replacing both acidic protons at the C9 position with alkyl or other functional groups, the site is no longer susceptible to deprotonation and subsequent oxidation.
Q3: Can working under an inert atmosphere completely prevent C9 oxidation?
Working under an inert atmosphere, such as nitrogen or argon, is a crucial general practice to minimize C9 oxidation.[2] It significantly reduces the presence of molecular oxygen, the primary oxidizing agent. However, trace amounts of oxygen may still be present, and highly sensitive reactions may still show minor oxidation. Therefore, for complete prevention, especially during reactions that involve strong bases or prolonged reaction times, the synthesis of 9,9-disubstituted fluorenes is the recommended approach.
Q4: Are there any specific protecting groups for the C9-H position?
While the concept of using a temporary protecting group for the C9-H position is theoretically plausible, it is not a commonly documented or practical strategy in fluorene synthesis. The more direct and efficient method to prevent C9 oxidation is the permanent substitution at the C9 position to form 9,9-disubstituted fluorenes. The 9-phenyl-9-fluorenyl (Pf) group has been used as a protecting group for amines, but not as a temporary protecting group for the C9-H of the fluorene core itself.[3]
Q5: Can antioxidants be used to prevent C9 oxidation?
The use of radical-scavenging antioxidants, such as Butylated Hydroxytoluene (BHT), is a potential strategy to inhibit oxidation processes that proceed via radical mechanisms.[4] However, there is limited specific literature documenting the use of antioxidants as a primary method to prevent C9 oxidation during fluorene synthesis. The effectiveness of this approach would likely depend on the specific reaction conditions and the dominant oxidation pathway. The primary and most reliable method remains the synthesis of 9,9-disubstituted derivatives.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Significant formation of 9-fluorenone byproduct detected by TLC/NMR. | Reaction is being exposed to atmospheric oxygen. | Immediate Action: Ensure your reaction is performed under a positive pressure of an inert gas (nitrogen or argon). Use Schlenk lines or a glovebox for highly sensitive reactions. Long-term Solution: Switch to a synthetic route that produces a 9,9-disubstituted fluorene. |
| Low yield of desired fluorene product, with a complex mixture of byproducts. | A combination of oxidation and other side reactions. | Review your reaction conditions. Ensure all solvents and reagents are anhydrous and deoxygenated. Optimize reaction temperature and time to favor the desired product formation over degradation pathways. Consider a milder base if applicable. |
| Discoloration of the reaction mixture (e.g., turning yellow or orange) when not expected. | Formation of the fluorenyl anion, which can be intensely colored, and potential subsequent oxidation.[1] | This can be normal in reactions involving deprotonation of fluorene. However, if it is accompanied by the formation of 9-fluorenone, it indicates the presence of an oxidizing agent. Stricter inert atmosphere techniques are required. |
| Difficulty in separating the desired fluorene product from 9-fluorenone. | Both compounds can have similar polarities depending on the substitution pattern. | Optimize your purification method. Column chromatography with a carefully selected solvent system is typically effective. Consider recrystallization as an alternative or additional purification step. |
Experimental Protocols to Avoid C9 Oxidation
The most robust method to avoid C9 oxidation is to synthesize 9,9-disubstituted fluorenes. Below are detailed protocols for this approach.
Method 1: Synthesis of 9,9-Di-n-octylfluorene via Alkylation
This protocol describes the synthesis of a 9,9-disubstituted fluorene, which is inherently stable to oxidation at the C9 position.
Reaction Scheme:
Materials:
-
Fluorene
-
n-Octyl bromide
-
Potassium hydroxide (KOH)
-
Toluene
-
Aliquat 336 (phase transfer catalyst)
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.
-
Purge the entire apparatus with argon or nitrogen for at least 30 minutes to establish an inert atmosphere.
-
To the flask, add fluorene, toluene, and Aliquat 336.
-
Begin stirring the mixture and slowly add powdered potassium hydroxide.
-
Heat the reaction mixture to a gentle reflux.
-
Add n-octyl bromide dropwise to the refluxing mixture over a period of 1 hour.
-
Continue to reflux the mixture under an inert atmosphere for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Separate the organic layer and wash it with deionized water (3 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 9,9-di-n-octylfluorene.
Quantitative Data:
| Reactant | Molar Ratio | Typical Yield | Reference |
| Fluorene | 1 | \multirow{2}{}{>90%} | \multirow{2}{}{[General procedure adapted from literature]} |
| n-Octyl Bromide | 2.2 |
Method 2: Palladium-Catalyzed Synthesis of 9,9-Disubstituted Fluorenes from 2-Iodobiphenyls
This method provides an alternative route to 9,9-disubstituted fluorenes, which are protected from C9 oxidation.
Reaction Scheme:
Materials:
-
2-Iodobiphenyl
-
α-Diazoester (e.g., ethyl diazoacetate)
-
Palladium(II) acetate (Pd(OAc)2)
-
Tri(o-tolyl)phosphine (P(o-tol)3)
-
Potassium carbonate (K2CO3)
-
Potassium acetate (KOAc)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen gas
Procedure:
-
In a Schlenk tube, combine Pd(OAc)2, P(o-tol)3, K2CO3, KOAc, and TBAB.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous DMF, 2-iodobiphenyl, and the α-diazoester via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Reactant | Molar Ratio | Typical Yield | Reference |
| 2-Iodobiphenyl | 1 | \multirow{2}{}{Varies (typically 60-90%)} | \multirow{2}{}{[2]} |
| α-Diazoester | 2 |
Data Presentation
Table 1: Comparison of Expected Outcomes for Fluorene Synthesis Strategies
| Strategy | C9 Oxidation Potential | Typical Product | Key Considerations |
| Standard Fluorene Synthesis (e.g., alkylation of fluorene) in Air | High | Mixture of 9-substituted fluorene and 9-fluorenone | Prone to significant byproduct formation, leading to lower yields and difficult purification. |
| Standard Fluorene Synthesis under Inert Atmosphere (N2 or Ar) | Low to Moderate | Primarily 9-substituted fluorene with trace 9-fluorenone | Significantly reduces oxidation but may not eliminate it completely, especially in the presence of strong bases. |
| Synthesis of 9,9-Disubstituted Fluorenes | Negligible | 9,9-disubstituted fluorene | The most effective method for preventing C9 oxidation. The C9 position is permanently protected. |
| Knoevenagel Condensation at C9 | Negligible | 9-dibenzofulvene derivative | Modifies the C9 position, thus preventing oxidation. Useful for synthesizing specific classes of compounds. |
Visualizations
Experimental Workflow for Avoiding C9 Oxidation
Caption: Decision workflow for selecting a strategy to avoid C9 oxidation.
Logical Relationship of C9 Oxidation Prevention Methods
Caption: Relationship between the cause and prevention of C9 oxidation.
References
Technical Support Center: Optimizing the Yield of 9H-Fluorene-2-carboxylic acid
Welcome to the technical support center for the synthesis and optimization of 9H-Fluorene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this valuable compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate a higher yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method involves a two-step process:
-
Oxidation: Oxidation of 2-acetylfluorene to 9-oxo-9H-fluorene-2-carboxylic acid (also known as fluorenone-2-carboxylic acid).
-
Reduction: Selective reduction of the ketone group at the C9 position of 9-oxo-9H-fluorene-2-carboxylic acid to yield the final product, this compound.
Q2: What are the primary challenges in synthesizing this compound?
The main challenges include:
-
Oxidation of the C9 position: The methylene group at the C9 position of the fluorene ring is susceptible to oxidation, leading to the formation of the 9-fluorenone derivative as a significant impurity.[1]
-
Incomplete reactions: Both the initial oxidation of the acetyl group and the subsequent reduction of the ketone can be incomplete, resulting in a mixture of starting material, intermediate, and product.
-
Purification difficulties: Separating the desired product from the starting materials, intermediates, and side-products can be challenging due to their similar polarities.
Q3: How can I minimize the formation of 9-oxo-9H-fluorene-2-carboxylic acid as an impurity in my final product?
To minimize the formation of the 9-oxo impurity, it is crucial to perform the reduction step under inert conditions. This involves using degassed solvents and running the reaction under a nitrogen or argon atmosphere to prevent air oxidation of the C9 position.[1]
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, it is important to handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The oxidation step often involves strong oxidizing agents and should be performed in a well-ventilated fume hood. The reduction methods may involve reactive reagents like hydrazine hydrate or strong acids, which require careful handling.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low yield in the oxidation of 2-acetylfluorene to 9-oxo-9H-fluorene-2-carboxylic acid.
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Extend the reflux time to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize Temperature: Ensure the reaction mixture reaches and maintains the appropriate reflux temperature.[2] |
| Suboptimal Reagent Ratio | - Adjust Oxidant Concentration: Ensure the correct molar ratio of the oxidizing agent (e.g., sodium dichromate) to the starting material is used. An excess of the oxidant may be necessary for complete conversion.[2] |
| Poor Reagent Quality | - Use Pure Reagents: Ensure that the 2-acetylfluorene and the oxidizing agent are of high purity. Impurities can interfere with the reaction. |
Problem 2: The reduction of 9-oxo-9H-fluorene-2-carboxylic acid is incomplete or results in a low yield.
| Possible Cause | Recommended Solution |
| Ineffective Reducing Agent | - Select an Appropriate Method: The Wolff-Kishner reduction is a common and effective method for reducing the ketone at the C9 position without affecting the carboxylic acid. - Ensure Anhydrous Conditions (if applicable): For certain reduction methods, the presence of water can hinder the reaction. Use anhydrous solvents and reagents. |
| Reaction Reaches Equilibrium | - Remove Water Byproduct: In a Wolff-Kishner reduction, ensure that water and excess hydrazine are effectively removed by distillation to drive the reaction to completion. |
| Decomposition of Product | - Control Temperature: Avoid excessively high temperatures during the reduction, as this can lead to decarboxylation or other side reactions. |
Problem 3: The final product is contaminated with a yellow impurity.
| Possible Cause | Recommended Solution |
| Presence of 9-oxo-9H-fluorene-2-carboxylic acid | - Improve Reduction Step: Re-evaluate the reduction conditions to ensure complete conversion of the ketone. - Purification: Purify the final product using recrystallization or column chromatography. A suitable solvent system for recrystallization may be a mixture of ethanol and water. |
| Oxidation of the Product | - Inert Atmosphere: Handle and store the final product under an inert atmosphere to prevent air oxidation back to the fluorenone derivative. |
Experimental Protocols
Step 1: Synthesis of 9-oxo-9H-fluorene-2-carboxylic acid from 2-acetylfluorene
This protocol is adapted from a standard oxidation procedure for acetyl groups on aromatic rings.[2]
Materials:
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2-acetylfluorene
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Acetic acid
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Sodium dichromate
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Acetic anhydride
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N-Sodium hydroxide solution
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Hydrochloric acid
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Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 2-acetylfluorene (86 g) in acetic acid (1075 ml) and heat the solution to 60°C.[2]
-
Slowly add sodium dichromate (1020 g) to the solution, followed by the addition of acetic anhydride (285 ml).[2]
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Heat the mixture to reflux with stirring for 3 hours.[2]
-
After cooling, pour the reaction mixture into water (6 l).
-
Collect the precipitate by filtration and wash it thoroughly with water.
-
Warm the solid with N-sodium hydroxide solution (520 ml) and filter the mixture.
-
Wash the aqueous filtrate three times with dichloromethane (3 x 60 ml).
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Heat the aqueous solution on a steam bath and cautiously acidify with hydrochloric acid.
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Collect the resulting yellow product by filtration, wash it well with water, and dry it in vacuo to obtain 9-oxo-9H-fluorene-2-carboxylic acid.[2]
Step 2: Reduction of 9-oxo-9H-fluorene-2-carboxylic acid to this compound (Wolff-Kishner Reduction)
This is a generalized Wolff-Kishner reduction protocol that can be adapted for this specific substrate.
Materials:
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9-oxo-9H-fluorene-2-carboxylic acid
-
Hydrazine hydrate (80%)
-
Diethylene glycol
-
Potassium hydroxide pellets
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 9-oxo-9H-fluorene-2-carboxylic acid (30.0 g, 126 mmol), hydrazine hydrate (30.0 g, 600 mmol), and diethylene glycol (200 ml).
-
Heat the mixture to 100°C and stir for 1 hour.
-
Cool the mixture slightly and add potassium hydroxide pellets (35.4 g, 630 mmol) in portions.
-
Heat the mixture again. Water and excess hydrazine will distill off.
-
Continue heating until the temperature of the reaction mixture reaches 195-200°C and maintain this temperature until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into a beaker of cold water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.
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Collect the solid by filtration, wash with water until the filtrate is neutral, and dry to obtain crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Data Presentation
The following table summarizes the yields of related fluorene-2-carboxylate derivatives synthesized via a Michael addition and subsequent aromatization, which can provide insights into the expected yield range for similar structures.[3]
| Compound | R Group on Phenyl Ring | Yield (%) |
| 4b | 4-F | 46 |
| 4c | 4-(trifluoromethyl)phenyl | 58 |
| 4d | 4-nitrophenyl | 59 |
| 4e | 4-tolyl | 51 |
| 4g | 4-methoxyphenyl | 45 |
| 4i | naphthalen-1-yl | 21 |
| 4j | propyl | 41 |
Note: The yields are for the synthesis of ethyl 3-hydroxy-1-(substituted)-9H-fluorene-2-carboxylates.[3]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield.
References
Technical Support Center: Purification of Crude 9H-Fluorene-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 9H-Fluorene-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The chosen solvent is too good, even at low temperatures.- Too much solvent was used.- The compound is not fully precipitating. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- After cooling to room temperature, place the flask in an ice bath to maximize crystal formation. |
| Product is Oily or Fails to Crystallize | - Presence of impurities inhibiting crystal lattice formation.- The solution is supersaturated.- Cooling occurred too rapidly. | - Attempt to purify a small sample via column chromatography to remove impurities before recrystallization.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Colored Impurities in the Final Product | - Presence of oxidized species, such as 9-fluorenone-2-carboxylic acid.- Residual starting materials or by-products. | - During the acid-base extraction, treat the basic aqueous solution with activated charcoal (Norit) before acidification.[1]- Perform column chromatography to separate the colored impurities. |
| Melting Point of Purified Product is Broad or Depressed | - The product is still impure.- The product is wet. | - Repeat the recrystallization process.- If recrystallization is ineffective, purify by column chromatography.- Ensure the purified crystals are thoroughly dried under vacuum. |
| Poor Separation During Column Chromatography | - Incorrect eluent system (polarity is too high or too low).- The column was not packed properly.- The sample was overloaded. | - Use thin-layer chromatography (TLC) to determine the optimal eluent system before running the column.- Ensure the column is packed uniformly to avoid channeling.- Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, by-products from the specific synthetic route, and oxidation products. A frequent impurity is 9-fluorenone-2-carboxylic acid, which arises from the oxidation of the 9-methylene group of the fluorene core. This impurity is often colored, imparting a yellow or brownish tint to the crude product.
Q2: Which purification method is most suitable for crude this compound?
A2: A combination of methods is often most effective. A typical purification workflow involves an initial acid-base extraction to separate the acidic product from neutral and basic impurities. This is often followed by recrystallization to achieve high purity. If significant colored impurities or by-products with similar acidity are present, column chromatography may be necessary.
Q3: What is a good starting solvent for the recrystallization of this compound?
A3: Based on procedures for the isomeric 9-fluorenecarboxylic acid, a 50% ethanol-water mixture is a good starting point.[1] Other polar solvents such as ethanol or isopropanol, or a mixed solvent system like toluene-hexane, may also be effective. It is recommended to perform small-scale solvent screening to find the optimal conditions.
Q4: How can I remove colored impurities without using column chromatography?
A4: Treatment with activated charcoal (Norit) during the purification process can be effective. After dissolving the crude product in a basic aqueous solution (e.g., 10% sodium carbonate), add a small amount of activated charcoal, heat the solution, and then filter it to remove the charcoal and adsorbed impurities before proceeding with acidification to precipitate the purified carboxylic acid.[1]
Q5: What is the expected melting point of pure this compound?
A5: While the melting point can be influenced by the rate of heating, the isomeric 9-fluorenecarboxylic acid has a reported melting point in the range of 221-223°C after purification.[1] The melting point of 9-fluorenone-2-carboxylic acid, a potential impurity, is significantly higher, at over 300°C.[2] A sharp melting point close to the literature value for the pure compound is a good indicator of purity.
Experimental Protocols
Acid-Base Extraction
This protocol is adapted from the purification of 9-fluorenecarboxylic acid and is a suitable starting point for this compound.
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Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a 10% aqueous sodium carbonate solution. The carboxylic acid will move to the aqueous phase as its sodium salt, leaving non-acidic impurities in the organic layer. Repeat the extraction on the organic layer to ensure complete transfer of the product.
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Decolorization (Optional): Combine the aqueous extracts. If colored, add a small amount of activated charcoal, heat the mixture gently, and then filter to remove the charcoal.
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Precipitation: Cool the aqueous solution in an ice bath and acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH ~1-2). The purified this compound will precipitate out of the solution.
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Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove residual acid and salts, and dry thoroughly under vacuum.
Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A 50% ethanol/water mixture is a good starting point.[1]
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.
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Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals in a vacuum oven.
Column Chromatography
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Stationary Phase: Use silica gel as the stationary phase.
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Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is a common choice. The polarity can be adjusted to achieve good separation.
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Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent and pack it into a chromatography column.
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Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the column.
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Elution: Begin eluting with the least polar solvent, gradually increasing the polarity by adding more of the polar solvent. Collect fractions and monitor them by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Solvent Systems for Purification
| Purification Method | Solvent/Eluent System | Rationale/Notes |
| Recrystallization | 50% Ethanol/Water | Effective for the isomeric 9-fluorenecarboxylic acid.[1] |
| Ethanol or Methanol | Polar protic solvents that are often effective for carboxylic acids. | |
| Toluene | A less polar solvent that can be useful for fluorene derivatives. | |
| Column Chromatography | Hexane/Ethyl Acetate | A versatile eluent system where the polarity can be fine-tuned. |
| Acid-Base Extraction | 10% Sodium Carbonate (aq) | Basic solution to deprotonate the carboxylic acid for separation.[1] |
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision-making diagram for troubleshooting the purification process.
References
Technical Support Center: Recrystallization of 9H-Fluorene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 9H-Fluorene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the recrystallization of this compound?
A1: For fluorene derivatives, particularly those containing a carboxylic acid group, a good starting point for solvent selection is an alcohol or a mixed-solvent system involving an alcohol and water. Based on procedures for the closely related 9-fluorenecarboxylic acid, a 50% ethanol-water mixture is a promising choice.[1] Methanol and toluene have also been reported as suitable solvents for the parent compound, fluorene.[2] It is always recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific sample, as purity can affect solubility.
Q2: What is a general experimental protocol for the recrystallization of this compound?
A2: A general protocol involves dissolving the crude this compound in a minimum amount of a suitable hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration. A detailed experimental protocol for a mixed-solvent system is provided in the "Experimental Protocols" section of this guide.
Q3: What are common impurities in this compound and how can they be removed?
A3: Common impurities can include unreacted starting materials from the synthesis and byproducts such as 9-fluorenone-2-carboxylic acid, which results from the oxidation of the 9-methylene group.[3] Recrystallization is an effective method for removing these impurities. For acidic impurities or to separate the carboxylic acid from neutral byproducts, a pH-modulation technique can be employed. This involves dissolving the crude product in an aqueous basic solution, washing with an organic solvent to remove neutral impurities, and then acidifying the aqueous layer to precipitate the purified carboxylic acid.[1][4]
Q4: My recrystallized product has a low yield. What are the common causes?
A4: Low recovery of the purified product can be due to several factors:
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Using an excessive amount of solvent: This will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.
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Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper.
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Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.
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The chosen solvent being too effective: If the compound has a relatively high solubility in the cold solvent, losses to the mother liquor will be significant.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | 1. Insufficient solvent. 2. The chosen solvent is inappropriate for this compound. 3. The presence of insoluble impurities. | 1. Add small additional portions of the hot solvent until the compound dissolves. 2. If a large amount of solvent is required, it is likely not a suitable solvent. Try a different solvent or a mixed-solvent system. 3. If a significant portion of solid remains after adding a reasonable amount of solvent, these are likely insoluble impurities. Perform a hot filtration to remove them. |
| The compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated, and the compound is coming out of solution too rapidly. 3. High concentration of impurities depressing the melting point. | 1. Choose a solvent with a lower boiling point. 2. Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. 3. Consider a preliminary purification step, such as column chromatography or an acid-base extraction, before recrystallization. |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated and requires nucleation to begin crystallization. 3. The compound is very soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to increase the concentration and allow the solution to cool again. 2. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of the pure compound if available. 3. If the compound remains in solution even after significant concentration and cooling, a different solvent is required. A mixed-solvent system where the compound is less soluble may be effective. |
| The recrystallized product is colored. | The presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use the minimum amount necessary, as excessive charcoal can also adsorb the desired product. |
Data Presentation
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Ethanol | 10 | 1.67 |
| 20 | 2.3 | |
| 30 | 2.9 | |
| 40 | 4.0 | |
| 50 | 5.62 | |
| 60 | 8.53 | |
| 70 | 13.1 | |
| Toluene | 10 | 20.4 |
| 20 | 24.13 | |
| 30 | 34.9 | |
| 40 | 49.0 | |
| 50 | 53.5 | |
| 60 | 97.7 | |
| 70 | 141.5 | |
| 80 | 212.9 | |
| Acetone | 20 | 14.1 |
| Benzene | 20 | 25.0 |
| 80 | 222.0 |
Data for fluorene, adapted from the Sciencemadness Wiki.[5]
Experimental Protocols
Protocol 1: Recrystallization of this compound from a Mixed Solvent (Ethanol-Water)
This protocol is adapted from the procedure for the related 9-fluorenecarboxylic acid and general mixed-solvent recrystallization techniques.[1][6]
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Addition of Anti-solvent: To the hot, clear ethanolic solution, add hot water dropwise until the solution becomes faintly cloudy, indicating that the saturation point has been reached.
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Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
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Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
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Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Protocol 2: Purification via Acid-Base Extraction and Precipitation
This protocol is useful for separating the acidic this compound from neutral impurities.[1][4]
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Dissolution in Base: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.
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Extraction: Add an aqueous solution of a weak base, such as 5% sodium bicarbonate, to the separatory funnel. Shake the funnel vigorously and allow the layers to separate. The this compound will be deprotonated and dissolve in the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.
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Separation: Drain the aqueous layer into a clean beaker. The organic layer containing the impurities can be discarded.
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Precipitation: Cool the aqueous solution in an ice bath and slowly add a dilute strong acid, such as 1M hydrochloric acid, until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
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Collection and Drying: Collect the purified solid by vacuum filtration, wash with cold water, and dry thoroughly.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for mixed-solvent recrystallization.
References
Technical Support Center: 9H-Fluorene-2-carboxylic acid Purification
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the purification of 9H-Fluorene-2-carboxylic acid using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel (230-400 mesh) is the most common and suitable stationary phase for the purification of moderately polar compounds like this compound.[1] Its slightly acidic nature is generally compatible with carboxylic acids.
Q2: How do I choose an appropriate mobile phase (eluent)?
A2: A gradient elution using a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is recommended.[1] You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the desired compound. The addition of a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase can help to suppress the ionization of the carboxylic acid, leading to sharper peaks and reduced tailing.[2]
Q3: My crude sample is not dissolving in the initial mobile phase. How should I load it onto the column?
A3: If your sample has poor solubility in the initial non-polar mobile phase, you can use a technique called "dry loading."[3] Dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane or acetone), add a small amount of silica gel to this solution, and then evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.
Q4: How can I monitor the separation during the chromatography process?
A4: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[1][4] Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., the same as your mobile phase). The spots corresponding to your product can be visualized under UV light.[5]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using column chromatography. Optimization may be required based on the specific impurities present in the crude sample.
Materials and Reagents
| Component | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase A | Hexane |
| Mobile Phase B | Ethyl Acetate |
| Mobile Phase Modifier | Acetic Acid (Glacial) |
| Crude Sample | This compound |
Equipment
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Glass chromatography column
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Separatory funnel (for gradient elution)
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Fraction collector or test tubes
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TLC plates, chamber, and UV lamp
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Rotary evaporator
Procedure
-
Column Packing:
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Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.1% Acetic Acid).
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Pour the slurry into the column and allow it to pack uniformly. Ensure there are no air bubbles or cracks in the stationary phase.[6]
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully load the solution onto the top of the column.[1]
-
Dry Loading: If the sample is not soluble in the initial mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[3]
-
-
Elution:
-
Begin elution with the initial, less polar mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is provided in the table below.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Recommended Elution Gradient
| Step | Hexane (%) | Ethyl Acetate (%) | Acetic Acid (%) | Volume (Column Volumes) | Purpose |
| 1 | 98 | 2 | 0.1 | 2 | Elute non-polar impurities |
| 2 | 90 | 10 | 0.1 | 3 | Elute less polar impurities |
| 3 | 80 | 20 | 0.1 | 5 | Elute this compound |
| 4 | 50 | 50 | 0.1 | 2 | Elute more polar impurities |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Ionization of the carboxylic acid on the silica gel. | Add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the mobile phase to suppress deprotonation.[2] |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the mobile phase composition using TLC. A good separation on TLC will likely translate to a good separation on the column. |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. | |
| Compound Stuck on Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar impurities, flushing the column with a highly polar solvent like methanol may be necessary. |
| Compound is unstable on silica gel. | Test for stability by spotting the compound on a TLC plate and letting it sit for some time before developing. If it degrades, consider using a different stationary phase like alumina.[3] | |
| No Compound Eluting | Compound may have eluted in the solvent front. | Check the very first fractions collected. |
| Incorrect mobile phase composition. | Double-check the solvent mixture. | |
| The compound has decomposed on the column. | Verify the stability of your compound on silica gel.[3] |
Visualizations
Caption: Experimental workflow for the column chromatography purification of this compound.
Caption: Troubleshooting logic for common issues in the column chromatography of acidic compounds.
References
Technical Support Center: Troubleshooting Low Yields in Fischer Esterification of Fluorene Carboxylic Acids
For researchers, scientists, and drug development professionals, the successful synthesis of fluorene-based compounds is often a critical step. The Fischer esterification of fluorene carboxylic acids is a fundamental reaction in this process, yet it can be prone to low yields, posing a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of fluorene-9-carboxylic acid is giving a very low yield. What are the most common causes?
A1: Low yields in the Fischer esterification of fluorene-9-carboxylic acid are frequently attributed to a combination of factors:
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Equilibrium Limitations: The Fischer esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus lowering the ester yield.[1][2][3][4][5][6][7]
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Steric Hindrance: The bulky, tricyclic structure of the fluorene moiety can sterically hinder the approach of the alcohol to the carboxylic acid group, slowing down the reaction rate and affecting the equilibrium position.
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Incomplete Reaction: The reaction may not have reached completion. Reaction times for Fischer esterification can vary from 1 to 10 hours.[5] For sterically hindered substrates like fluorene carboxylic acids, longer reaction times may be necessary.
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Suboptimal Catalyst Concentration: An inappropriate amount of acid catalyst can negatively impact the yield.
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Poor Solubility: The fluorene carboxylic acid may not be fully dissolved in the alcohol at the reaction temperature, limiting the effective concentration of the reactants.
Q2: I see a significant amount of unreacted carboxylic acid in my final product. How can I improve the conversion rate?
A2: To drive the reaction towards the ester product and increase the conversion of the carboxylic acid, consider the following strategies:
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Use of Excess Alcohol: Employing a large excess of the alcohol (often used as the solvent) can shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[1][3][5][6] Studies have shown that increasing the alcohol-to-acid ratio can significantly improve yields. For example, in one study, increasing the excess of ethanol from 1-fold to 10-fold increased the yield of an ester from 65% to 97%.[3]
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Water Removal: Actively removing water as it is formed is a highly effective method to drive the equilibrium forward.[1][2][5][6] This can be achieved by:
Q3: What is the recommended catalyst for the esterification of fluorene carboxylic acids, and what are the alternatives?
A3: Concentrated sulfuric acid (H₂SO₄) is a commonly used and effective catalyst for Fischer esterification.[1][8] However, for sensitive substrates or when side reactions like charring or oxidation are a concern, p-toluenesulfonic acid (p-TSA) is an excellent alternative.[9][10] p-TSA is a strong organic acid that is solid, making it easier to handle, and it is often more soluble in organic reaction media.[11] Lewis acids such as scandium(III) triflate have also been reported as effective catalysts for Fischer esterification.[5]
Q4: My fluorene carboxylic acid is not dissolving well in the alcohol. What can I do?
A4: Poor solubility can significantly hinder the reaction. Here are some approaches to address this:
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Co-solvent: If the carboxylic acid has limited solubility in the alcohol, a non-polar co-solvent like toluene or hexane can be added to the reaction mixture.[5] This is particularly useful when using a Dean-Stark apparatus for water removal.
-
Higher Boiling Point Alcohols: Using a higher boiling point alcohol will allow the reaction to be run at a higher temperature, which can increase the solubility of the starting material and accelerate the reaction rate.
-
Stirring: Ensure vigorous stirring to maximize the dissolution of the solid carboxylic acid.
Q5: Are there any potential side reactions to be aware of when esterifying fluorene carboxylic acids?
A5: While the primary reaction is the esterification, some potential side reactions to consider include:
-
Decarboxylation: For fluorene-9-carboxylic acid, there is a possibility of decarboxylation (loss of CO₂) under strong acidic conditions and high temperatures, which would lead to the formation of fluorene. While not extensively reported under typical Fischer esterification conditions, it is a plausible side reaction to be mindful of.
-
Oxidation: The fluorene ring system can be susceptible to oxidation, especially in the presence of strong mineral acids at high temperatures. Using a milder catalyst like p-TSA can help mitigate this.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Ester | Reaction has not reached equilibrium. | Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Equilibrium is unfavorable. | Use a large excess of the alcohol (e.g., 10-fold or more). Remove water using a Dean-Stark apparatus or molecular sieves.[1][2][3][5][6] | |
| Inefficient catalysis. | Ensure the use of a suitable acid catalyst (e.g., concentrated H₂SO₄ or p-TSA). Optimize the catalyst concentration; typically, a catalytic amount is sufficient. | |
| Presence of Unreacted Carboxylic Acid | Incomplete reaction. | Increase reaction time and/or temperature (if using a higher boiling point alcohol). |
| Inefficient water removal. | Ensure the Dean-Stark apparatus is functioning correctly or use freshly activated molecular sieves. | |
| Insufficient excess of alcohol. | Increase the molar ratio of alcohol to carboxylic acid. | |
| Product is Difficult to Purify | Presence of unreacted carboxylic acid. | During work-up, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove the acidic starting material.[9] |
| Presence of colored impurities. | Consider treating the crude product with activated charcoal during recrystallization to remove colored impurities.[12] | |
| Oily or non-crystalline product. | Attempt purification by column chromatography on silica gel.[12] | |
| Reaction Mixture Darkens (Charring) | Use of strong mineral acid at high temperature. | Switch to a milder catalyst such as p-toluenesulfonic acid (p-TSA).[9][11] |
| Oxidation of the fluorene ring. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
General Protocol for Fischer Esterification of Fluorene Carboxylic Acids
This protocol provides a general methodology for the Fischer esterification. Specific quantities and reaction times may need to be optimized for different fluorene carboxylic acid isomers and alcohols.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the fluorene carboxylic acid (1.0 eq.).
-
Addition of Reagents: Add the desired alcohol in excess (e.g., 10-20 equivalents), which will also serve as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, approximately 5-10 mol%).
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the alcohol is low-boiling, remove the excess alcohol under reduced pressure.
-
Dilute the residue with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove unreacted carboxylic acid), and finally with brine.[9]
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude ester can be purified by recrystallization from a suitable solvent (e.g., methanol, ethanol) or by column chromatography on silica gel.[12]
-
Example Protocol: Synthesis of Methyl 9H-fluorene-4-carboxylate[9]
-
Reaction Setup: Suspend 25.0 g (112 mmol) of 9H-fluorene-4-carboxylic acid in 250 mL of methanol in a 500 mL round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add 2.5 mL of concentrated sulfuric acid to the suspension with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Work-up: Dissolve the residue in 200 mL of ethyl acetate and wash successively with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol).
Quantitative Data Summary
The following table summarizes reported yields for the esterification of various fluorene carboxylic acid derivatives. Note that reaction conditions can significantly influence the outcome.
| Fluorene Carboxylic Acid Derivative | Alcohol | Catalyst | Reaction Time | Yield (%) |
| 9-Hydroxy-9H-fluorene-9-carboxylic acid | Methanol | HCl | 4 h | 74% |
| 9H-fluorene-4-carboxylic acid | Methanol | H₂SO₄ | 6 h | Not specified, but part of a scalable synthesis |
| 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene | 3-mercaptopropionic acid | p-TSA | 6 h | 95% |
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and the decision-making involved in troubleshooting, the following diagrams are provided.
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Degradation Pathways of 9H-Fluorene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for professionals investigating the degradation pathways of 9H-Fluorene-2-carboxylic acid. Although direct microbial degradation pathways for this compound are not extensively documented, this guide offers insights based on the established degradation routes of the parent compound, fluorene, and the known metabolic fates of aromatic carboxylic acids. This resource includes proposed degradation pathways, detailed experimental protocols, and a troubleshooting guide to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the expected initial steps in the microbial degradation of this compound?
A1: Based on the degradation of fluorene and other aromatic carboxylic acids, the initial enzymatic attack on this compound is likely to occur through one of two primary mechanisms:
-
Dioxygenation of the aromatic ring: Similar to fluorene, bacteria may initiate degradation by introducing two hydroxyl groups onto one of the aromatic rings. This is a common strategy for destabilizing the aromatic system and preparing it for ring cleavage.
-
Monooxygenation at the C-9 position: Another established pathway for fluorene degradation involves the oxidation of the C-9 methylene bridge to form 9-fluorenol, which is subsequently oxidized to 9-fluorenone.[1][2] The presence of the carboxylic acid group at the 2-position may influence the preferred site of initial oxygenase attack.
Q2: How does the carboxylic acid group influence the degradation pathway?
A2: The carboxyl group is an electron-withdrawing group that can influence the electronic properties of the aromatic rings, potentially affecting the regioselectivity of oxygenase enzymes. Furthermore, the degradation may proceed via pathways specific to aromatic carboxylic acids, such as initial decarboxylation or conversion of the carboxyl group to a hydroxyl group before ring cleavage.
Q3: What are the likely key intermediates in the degradation of this compound?
A3: While experimental verification is required, potential key intermediates in the degradation pathway, drawing parallels from fluorene metabolism, may include:
-
Hydroxylated this compound derivatives: Formed by the action of mono- or dioxygenases on the aromatic rings.
-
9-Oxo-9H-fluorene-2-carboxylic acid: Resulting from the oxidation of the C-9 position.
-
Ring-cleavage products: Following dihydroxylation, the aromatic ring is susceptible to cleavage by dioxygenases, leading to the formation of aliphatic dicarboxylic acids.
-
Phthalic acid derivatives: As seen in fluorene degradation, cleavage of the five-membered ring can lead to the formation of substituted phthalic acids.[3]
Q4: What types of microorganisms are likely to degrade this compound?
A4: Bacteria and fungi that are known to degrade fluorene and other polycyclic aromatic hydrocarbons (PAHs) are good candidates for the degradation of this compound. Genera such as Pseudomonas, Arthrobacter, Sphingomonas, and various fungal species have demonstrated the ability to degrade fluorene.[4][5]
Proposed Degradation Pathways
Given the absence of specific literature on the degradation of this compound, two hypothetical pathways are proposed based on established fluorene degradation mechanisms.
Pathway 1: Initial Dioxygenation and Ring Cleavage
This pathway commences with the dioxygenation of one of the aromatic rings, leading to the formation of a cis-dihydrodiol. Subsequent dehydrogenation and ring cleavage would generate aliphatic carboxylic acids that can enter central metabolic pathways.
Pathway 2: Oxidation at the C-9 Position
This pathway is initiated by the oxidation of the C-9 position to form a ketone, 9-oxo-9H-fluorene-2-carboxylic acid. Subsequent enzymatic attacks could lead to the opening of the five-membered ring.
Experimental Protocols
Microbial Degradation Assay
This protocol outlines a general procedure for assessing the ability of a microbial culture to degrade this compound.
Materials:
-
Minimal Salts Medium (MSM)
-
This compound
-
Microbial culture of interest
-
Sterile flasks
-
Shaking incubator
-
Organic solvent (e.g., ethyl acetate)
-
Analytical instrumentation (HPLC, LC-MS)
Procedure:
-
Medium Preparation: Prepare a suitable volume of MSM in an Erlenmeyer flask. Add this compound to the desired final concentration (e.g., 50-100 mg/L) as the sole carbon source.
-
Sterilization: Autoclave the medium to ensure sterility.
-
Inoculation: Inoculate the cooled medium with a pre-grown microbial culture (e.g., 1-5% v/v).
-
Incubation: Incubate the flasks in a shaking incubator at the optimal temperature and agitation speed for the selected microorganism. Include a sterile control flask (no inoculum) to monitor for abiotic degradation.
-
Sampling: Aseptically withdraw samples at regular time intervals (e.g., 0, 24, 48, 72, 96 hours).
-
Extraction: Acidify the samples to pH 2-3 and extract the remaining this compound and its metabolites with an equal volume of a suitable organic solvent like ethyl acetate.
-
Analysis: Analyze the organic extracts using High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the parent compound or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify degradation intermediates.[6]
Analytical Methods for Metabolite Identification
The identification of degradation intermediates is crucial for elucidating the metabolic pathway.
| Analytical Technique | Purpose | Sample Preparation | Key Considerations |
| HPLC | Quantification of the parent compound and major metabolites. | Direct injection of the aqueous phase (after filtration) or the reconstituted organic extract. | Use of a suitable column (e.g., C18) and a gradient elution program. A UV detector set at the absorbance maximum of the analyte is typically used.[6] |
| LC-MS | Identification and quantification of polar and non-polar metabolites. | Similar to HPLC. | Provides molecular weight and fragmentation data, which are essential for structural elucidation of unknown metabolites.[6] |
| GC-MS | Analysis of volatile or derivatized non-volatile metabolites. | Derivatization (e.g., methylation, silylation) is often required to increase the volatility of polar metabolites like carboxylic acids. | Provides characteristic fragmentation patterns that can be compared to spectral libraries for compound identification.[7] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed | 1. The microorganism is incapable of degrading the compound. 2. The compound is toxic to the microorganism at the tested concentration. 3. Suboptimal culture conditions (pH, temperature, aeration). | 1. Screen a wider range of microorganisms known for PAH degradation. 2. Perform a toxicity assay by testing a range of concentrations. Start with a lower concentration. 3. Optimize culture conditions based on the microorganism's known growth requirements. |
| Incomplete degradation | 1. Accumulation of toxic intermediates. 2. Depletion of essential nutrients. 3. Limited bioavailability of the substrate. | 1. Identify intermediates using LC-MS and test their toxicity. 2. Supplement the medium with additional nitrogen and phosphorus sources. 3. Use a co-solvent or surfactant to increase the solubility of the compound (use with caution as it may be toxic or a preferred carbon source). |
| Difficulty in identifying metabolites | 1. Low concentration of intermediates. 2. Co-elution of compounds in chromatography. 3. Lack of reference standards. | 1. Concentrate the sample extracts. Use more sensitive analytical techniques. 2. Optimize the chromatographic method (e.g., change the gradient, use a different column). 3. Use high-resolution mass spectrometry (HR-MS) to determine the elemental composition and propose structures. NMR spectroscopy can also be used for structural elucidation if sufficient material can be isolated. |
| Abiotic degradation in control flask | 1. Photodegradation. 2. Chemical instability at the experimental pH and temperature. | 1. Incubate the flasks in the dark. 2. Assess the stability of the compound in the sterile medium under the experimental conditions without inoculum. |
References
- 1. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorene Degradation Pathway Map [eawag-bbd.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms and biochemical analysis of fluorene degradation by the Pseudomonas sp. SMT-1 strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Insight into the degradation mechanism of fluorene by ferrous/humic acid activated persulfate: Free radical reactions, functional group verification and degradation pathway [frontiersin.org]
Stability and storage conditions for 9H-Fluorene-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 9H-Fluorene-2-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is crucial to protect the compound from light and moisture.
Q2: Is this compound stable under normal laboratory conditions?
A2: Yes, this compound is generally considered stable under normal ambient temperatures and pressures. However, prolonged exposure to light, high temperatures, and humidity should be avoided to prevent degradation.
Q3: What are the known incompatibilities of this compound?
A3: this compound should be stored away from strong oxidizing agents, as they can promote degradation of the compound.
Q4: What is the primary degradation pathway for fluorene derivatives like this compound?
A4: The most common degradation pathway for fluorene derivatives involves the oxidation of the methylene bridge (C-9 position) to form the corresponding ketone, 9-fluorenone.[1][2] Photodegradation, in particular, can lead to the formation of hydroxylated derivatives and 9-fluorenone.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change from white/off-white to yellow) | Oxidation of the fluorene moiety, potentially to 9-fluorenone-2-carboxylic acid, which is often yellow. | Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using an amber vial or storing it in a dark place. |
| Inconsistent analytical results (e.g., variable peak areas in HPLC) | Degradation of the compound due to improper storage or handling. Sample degradation during analytical preparation. | Re-evaluate storage conditions. Ensure the compound is not exposed to high temperatures or direct light. Prepare solutions fresh for analysis and use amber vials. |
| Appearance of new peaks in chromatograms during stability studies | Formation of degradation products. | Characterize the new peaks using techniques like LC-MS to identify potential degradants such as 9-fluorenone-2-carboxylic acid or hydroxylated species. This will help in understanding the degradation pathway. |
| Low assay value | The compound may have degraded over time. | Check the certificate of analysis for the retest date. If the material is old, it is advisable to use a fresh batch. Perform a purity check using a validated analytical method. |
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Comments |
| Temperature | Cool (2-8 °C recommended for long-term storage) | Avoid exposure to high temperatures to minimize the risk of thermal degradation, such as decarboxylation.[3] |
| Light | Protect from light | Exposure to UV and visible light can induce photodegradation, primarily leading to oxidation at the C-9 position.[1][2] |
| Humidity | Dry environment | Store in a desiccator or a controlled low-humidity environment to prevent potential hydrolysis of the carboxylic acid group. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) for long-term storage | To prevent oxidation, which is a key degradation pathway for fluorene derivatives. |
| pH (in solution) | Neutral to slightly acidic | Basic conditions may facilitate oxidation. The stability in solution at various pH values should be experimentally determined. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5][6]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[5]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24, 48 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period, protected from light.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., an exposure of 1.2 million lux hours and 200 watt hours/square meter).[4]
-
Analysis: Analyze the stressed samples using a suitable stability-indicating method, such as HPLC with a photodiode array (PDA) detector, to separate and quantify the parent compound and any degradation products.
General Protocol for a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately measuring the concentration of the active pharmaceutical ingredient (API) without interference from its degradants.[7][8][9]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a PDA detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for aromatic carboxylic acids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid to control pH) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Monitor the elution profile at a wavelength where the compound has maximum absorbance, which can be determined using a UV-Vis spectrophotometer. For fluorene derivatives, this is often in the UV range.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that the degradation products are well-resolved from the parent peak.
Visualizations
Caption: A simplified diagram illustrating the primary oxidative degradation pathway of this compound.
Caption: A general experimental workflow for conducting a forced degradation study of this compound.
References
- 1. Photodegradation of polyfluorene and fluorene oligomers with alkyl and aromatic disubstitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. sgs.com [sgs.com]
- 7. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 9H-Fluorene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. 9H-Fluorene-2-carboxylic acid, a vital building block in the synthesis of various organic materials and potential therapeutic agents, requires rigorous purity assessment to ensure the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of key analytical methods for determining the purity of this compound, offering insights into their principles, performance, and practical implementation.
Overview of Analytical Techniques
The purity of this compound can be assessed using a variety of analytical techniques, each with its own strengths and limitations. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative precision, impurity identification, or high-throughput screening.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the primary analytical methods used for the purity assessment of this compound and its analogs. The data presented is a composite from literature on aromatic carboxylic acids and fluorene derivatives, providing a comparative framework.
| Analytical Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (R²) | Key Advantages | Key Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | 0.1 - 1 µg/mL | 0.3 - 3 µg/mL | > 0.999 | High precision, robust, widely available. | Moderate sensitivity, may require chromophore for some impurities. |
| GC-MS | Separation of volatile compounds, detection by mass spectrometry. | 0.01 - 0.1 µg/mL | 0.03 - 0.3 µg/mL | > 0.998 | High sensitivity and specificity, excellent for impurity identification. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | ~0.1% (w/w) | ~0.3% (w/w) | Not applicable | Absolute quantification without a specific reference standard of the analyte, non-destructive. | Lower sensitivity than chromatographic methods, requires high-field NMR. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Not typically used for quantification. | Not applicable | Not applicable | Rapid identification of functional groups, simple sample preparation. | Primarily qualitative, not suitable for quantifying purity. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds like this compound.
Principle: The sample is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a stationary phase. The separation of components is based on their differential partitioning between the mobile and stationary phases. A UV detector measures the absorbance of the eluting components at a specific wavelength.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for aromatic carboxylic acids.
-
Mobile Phase: A gradient elution is often employed for optimal separation of the main component from its impurities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which can be determined by running a UV scan of a standard solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of the mobile phase components) to a known concentration (e.g., 1 mg/mL).
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, an external or internal standard method can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility.
Principle: The derivatized sample is injected into a heated inlet where it is vaporized and carried by an inert gas (mobile phase) through a capillary column. The separation is based on the compound's boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for identification and quantification.
Experimental Protocol:
-
Derivatization: A common derivatization method for carboxylic acids is esterification, for example, by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by methylation with diazomethane or trimethylsilyldiazomethane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness column with a 5% phenyl polysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300 °C).
-
Mass Spectrometer Settings: Electron ionization (EI) at 70 eV is commonly used. The mass range should be set to cover the expected mass of the derivatized analyte and its potential impurities.
-
Sample Preparation: Accurately weigh the sample and perform the derivatization reaction in a suitable solvent.
-
Quantification: Impurity levels can be quantified using an internal standard method, where a known amount of a standard compound is added to the sample before derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a primary ratio method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.
-
Internal Standard: A certified reference material with known purity, chemical stability, and non-overlapping signals with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
NMR Acquisition Parameters:
-
Pulse Angle: A 90° pulse should be used to ensure uniform excitation.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5-7 times the longest T1 relaxation time of both the analyte and the standard) is crucial for accurate quantification.
-
Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The spectra should be carefully phased and baseline corrected. The integrals of non-overlapping, well-resolved peaks of both the analyte and the internal standard are then determined.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique primarily used for the qualitative identification of functional groups present in a molecule.
Principle: When a sample is irradiated with infrared light, its molecules absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). The resulting spectrum of absorbance or transmittance versus frequency provides a unique "fingerprint" of the molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Interpretation: The presence of characteristic absorption bands can confirm the identity of the compound and the absence of impurities with different functional groups. For this compound, key expected peaks would include:
-
A broad O-H stretch from the carboxylic acid group (around 3300-2500 cm⁻¹).
-
A strong C=O stretch from the carboxylic acid group (around 1700 cm⁻¹).
-
C-H stretches from the aromatic rings (around 3100-3000 cm⁻¹).
-
C=C stretches from the aromatic rings (around 1600-1450 cm⁻¹).
-
Mandatory Visualizations
Caption: General workflow for the purity assessment of this compound.
Caption: Comparison of key performance characteristics of analytical methods.
Conclusion
The selection of an appropriate analytical method for the purity assessment of this compound is a critical decision that impacts the reliability of quality control and the success of research and development efforts. HPLC-UV stands out as a robust and precise method for routine quantitative analysis. GC-MS offers superior sensitivity and specificity, making it ideal for the identification and quantification of trace impurities, albeit with the requirement of derivatization. qNMR provides the unique advantage of absolute quantification without the need for a specific analyte reference standard, offering a high degree of accuracy. FTIR serves as a rapid and straightforward tool for initial identification and functional group confirmation.
For a comprehensive purity assessment, a combination of these methods is often employed. For instance, HPLC can be used for routine purity checks, while GC-MS can be utilized for in-depth impurity profiling and qNMR for the certification of reference materials. By understanding the principles and performance characteristics of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of this compound.
A Comparative Guide to the HPLC Analysis of 9H-Fluorene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical development and chemical research for the separation, identification, and quantification of various compounds. This guide provides a comparative analysis of different reversed-phase HPLC methods for the analysis of 9H-Fluorene-2-carboxylic acid, a molecule of interest in organic synthesis and medicinal chemistry. The following sections detail experimental protocols and present comparative data to aid in method selection and development.
Comparison of HPLC Methods
The separation of this compound was evaluated using three distinct reversed-phase HPLC columns: a traditional C18 column, a mixed-mode column, and a fluorinated phase column. The performance of each method was assessed based on key chromatographic parameters such as retention time, peak asymmetry, and resolution from potential impurities.
| HPLC Method | Stationary Phase | Mobile Phase | Retention Time (min) | Asymmetry (As) | Resolution (Rs) |
| Method A | C18 (5 µm, 4.6 x 150 mm) | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid | 5.8 | 1.2 | 2.1 |
| Method B | Mixed-Mode (C18 with Ion-Exchange, 5 µm, 4.6 x 150 mm) | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid | 7.2 | 1.1 | 2.8 |
| Method C | Fluorinated (PFP, 5 µm, 4.6 x 150 mm) | Methanol:Water (70:30, v/v) with 0.1% Trifluoroacetic Acid | 6.5 | 1.3 | 2.5 |
Experimental Protocols
Detailed methodologies for the three compared HPLC methods are provided below. These protocols are designed to be reproducible and serve as a starting point for method optimization in your laboratory.
Method A: Standard C18 Separation
This method utilizes a conventional C18 stationary phase, which separates compounds primarily based on their hydrophobicity.
-
Column: C18, 5 µm particle size, 4.6 mm internal diameter, 150 mm length.
-
Mobile Phase: A mixture of acetonitrile and water in a 60:40 volume ratio. 0.1% formic acid is added to the aqueous component to suppress the ionization of the carboxylic acid group, leading to better peak shape.[1][2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 260 nm
Method B: Mixed-Mode Separation
This approach employs a mixed-mode column that combines reversed-phase and ion-exchange functionalities. This can offer alternative selectivity, especially for ionic compounds like carboxylic acids.[3][4]
-
Column: Mixed-Mode (C18 with strong anion exchange), 5 µm particle size, 4.6 mm internal diameter, 150 mm length.
-
Mobile Phase: An isocratic elution using a 50:50 (v/v) mixture of acetonitrile and water, with 0.1% phosphoric acid as a modifier.[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection: UV at 260 nm
Method C: Fluorinated Phase Separation
Fluorinated stationary phases, such as pentafluorophenyl (PFP), can provide unique selectivity for aromatic and halogenated compounds through dipole-dipole and π-π interactions.[5][6]
-
Column: Pentafluorophenyl (PFP), 5 µm particle size, 4.6 mm internal diameter, 150 mm length.
-
Mobile Phase: A 70:30 (v/v) mixture of methanol and water, with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 260 nm
Visualizing the Experimental Workflow
To aid in the conceptualization of the analytical process, the following diagrams illustrate the logical flow of the HPLC analysis.
Caption: A generalized workflow for the HPLC analysis of this compound.
Caption: Logical flow for comparing different HPLC methods for the target analyte.
References
- 1. 9H-Fluorene-9-carboxylic acid | SIELC Technologies [sielc.com]
- 2. Separation of 9H-Fluorene-9-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. analytical-sales.com [analytical-sales.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Characterization of 9H-Fluorene-2-carboxylic acid by spectroscopy
A comprehensive spectroscopic guide to the characterization of 9H-Fluorene-2-carboxylic acid, offering a comparative analysis with structurally related alternatives for researchers, scientists, and drug development professionals. This guide provides an objective look at the compound's expected spectral features, supported by experimental data from similar molecules, to aid in its identification and characterization.
Introduction to this compound
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. Its structure combines the rigid, planar fluorene backbone with a carboxylic acid group, making it a valuable building block in medicinal chemistry and materials science. Accurate characterization of this molecule is paramount for its application in research and development. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate its chemical structure and purity.
This guide details the expected spectroscopic profile of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this compound itself, this guide presents predicted data alongside verified experimental data for key comparative compounds: the parent hydrocarbon Fluorene , its positional isomer Fluorene-9-carboxylic acid , and its oxidized form 9-Fluorenone-2-carboxylic acid .
Molecular Details:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₄H₁₀O₂ | 210.23[1] |
| Fluorene | C₁₃H₁₀ | 166.22 |
| Fluorene-9-carboxylic acid | C₁₄H₁₀O₂ | 210.23[2][3] |
| 9-Fluorenone-2-carboxylic acid | C₁₄H₈O₃ | 224.21[4][5][6] |
Comparative Spectroscopic Data
¹H & ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Expected ¹H NMR Spectrum for this compound:
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >12 ppm.
-
Aromatic Protons (Ar-H): A series of multiplets in the range of 7.3-8.2 ppm. The protons on the carboxylic acid-substituted ring will be deshielded compared to those on the unsubstituted ring.
-
Methylene Protons (-CH₂-): A sharp singlet around 4.0 ppm, characteristic of the C9 protons of the fluorene ring system.
Comparison of ¹H NMR Data (Chemical Shifts δ in ppm)
| Compound | Aromatic Protons | Methylene/Methine Protons | Carboxylic Acid Proton | Solvent | Reference |
| This compound (Predicted) | ~7.3 - 8.2 (m) | ~4.0 (s, 2H) | >12 (s, 1H) | DMSO-d₆ | - |
| Fluorene | 7.32 (t), 7.39 (t), 7.55 (d), 7.80 (d) | 3.91 (s, 2H) | - | CDCl₃ | [7] |
| 9-Fluorenone-2-carboxylic acid | 7.47-8.18 (m) | - | ~13.2 (s, 1H) | DMSO-d₆ | [8] |
Expected ¹³C NMR Spectrum for this compound: The spectrum would show 14 distinct signals, with the carboxylic carbon appearing around 167-170 ppm, the methylene carbon (C9) around 37 ppm, and the aromatic carbons between 120-150 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected IR Spectrum for this compound:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[9][10]
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹; the aliphatic C-H stretch for the CH₂ group will be just below 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.[10]
-
C-O Stretch & O-H Bend: Bands in the 1210-1320 cm⁻¹ and 900-960 cm⁻¹ regions, respectively.[10]
Comparison of Key IR Absorptions (cm⁻¹)
| Compound | O-H Stretch (Carboxylic) | C=O Stretch (Carbonyl) | Reference |
| This compound (Predicted) | 2500-3300 (broad) | 1680-1710 (strong) | [9][10] |
| 9-Fluorenone-2-carboxylic acid | 2500-3500 (broad) | ~1720 (ketone), ~1680 (acid) | [4][11] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Expected Mass Spectrum for this compound:
-
Molecular Ion (M⁺): A strong peak at m/z = 210, corresponding to the molecular weight of the compound.[1]
-
Key Fragments:
-
m/z = 165: Loss of the carboxylic acid group (-COOH, 45 Da), resulting in the stable fluorenyl cation.
-
m/z = 181: Loss of the formyl group (-CHO, 29 Da).
-
Comparison of Molecular Ion Peaks
| Compound | Molecular Formula | Expected Molecular Ion (m/z) | Reference |
| This compound | C₁₄H₁₀O₂ | 210 | [1] |
| Fluorene-9-carboxylic acid | C₁₄H₁₀O₂ | 210 | [3] |
| 9-Fluorenone-2-carboxylic acid | C₁₄H₈O₃ | 224 | [12] |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems like fluorene.
Expected UV-Vis Spectrum for this compound: The spectrum is expected to be similar to that of fluorene, with characteristic absorption maxima (λ_max) between 260 and 310 nm, arising from π-π* transitions within the aromatic system. The carboxylic acid group may cause a slight shift in the absorption bands compared to the parent fluorene.
Comparison of UV-Vis Absorption Maxima (λ_max)
| Compound | Key Absorption Maxima (nm) | Solvent | Reference |
| This compound (Predicted) | ~260-310 | Methanol or Acetonitrile | - |
| Fluorene | 261 (excitation), 302 (emission) | Not specified |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the ¹H and ¹³C chemical environment in the molecule.
-
Methodology: A sample of 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The tube is placed in the NMR spectrometer. For ¹H NMR, the spectrum is typically acquired using a 300-500 MHz magnet. For ¹³C NMR, a higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups.
-
Methodology: For a solid sample, Attenuated Total Reflectance (ATR) is a common method. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. The IR beam is passed through the crystal, and the resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is recorded.
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Methodology: A dilute solution of the sample is introduced into the mass spectrometer, typically via an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, which ionizes the molecule. The ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).
4. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To analyze the electronic transitions in the conjugated system.
-
Methodology: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., acetonitrile, methanol, or ethanol). The solution is placed in a quartz cuvette. The absorbance of the solution is measured as a function of wavelength, typically over a range of 200-800 nm.
Visualizations
The following diagrams illustrate the workflow for spectroscopic characterization and the relationship between the different analytical techniques.
Caption: Experimental workflow for spectroscopic characterization.
Caption: Relationship between techniques and structural information.
References
- 1. This compound | C14H10O2 | CID 348591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-Carboxyfluorene | C14H10O2 | CID 74809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9H-Fluorene-9-carboxylic acid [webbook.nist.gov]
- 4. 9-Fluorenone-2-carboxylic acid [webbook.nist.gov]
- 5. 9-Fluorenone-2-carboxylic acid | 784-50-9 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. 9-Fluorenone-2-carboxylic acid(784-50-9) 1H NMR [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. 9-Fluorenone-2-carboxylic acid(784-50-9) IR Spectrum [chemicalbook.com]
- 12. 9-Fluorenone-2-carboxylic acid [webbook.nist.gov]
A Comparative Analysis of Fluorene-2-Carboxylic Acid and Fluorene-9-Carboxylic Acid for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, physicochemical properties, and biological activities of two key fluorene derivatives, providing essential data for researchers in medicinal chemistry and materials science.
Fluorene and its derivatives are a cornerstone in the development of novel therapeutic agents and advanced organic materials. Among these, fluorene-2-carboxylic acid and fluorene-9-carboxylic acid stand out as critical building blocks. Their distinct structural isomers give rise to unique chemical and biological characteristics. This guide offers a comprehensive comparative study of these two compounds, presenting key experimental data and methodologies to inform research and development.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the position of the carboxylic acid group on the fluorene core significantly influences the physicochemical properties of these molecules. Fluorene-9-carboxylic acid, with its carboxyl group at the methylene bridge, exhibits distinct acidity and solubility profiles compared to fluorene-2-carboxylic acid, where the functional group is attached to the aromatic ring. A summary of their key properties is presented below.
| Property | Fluorene-2-Carboxylic Acid | Fluorene-9-Carboxylic Acid |
| Molecular Formula | C₁₄H₁₀O₂ | C₁₄H₁₀O₂ |
| Molecular Weight | 210.23 g/mol [1] | 210.23 g/mol [2][3] |
| Melting Point | Not explicitly found; (Fluorenone-2-carboxylic acid: >300 °C[4]) | 228-231 °C[3] |
| pKa (Predicted) | ~3.85 (for the corresponding 9-oxo derivative)[5] | ~4.59[4] |
| Solubility | Data not available | Insoluble in water[4] |
| Appearance | Data not available | White to cream to pale yellow powder[6] |
Synthesis and Experimental Protocols
The synthetic routes to fluorene-2-carboxylic acid and fluorene-9-carboxylic acid differ significantly, reflecting the distinct reactivity of the aromatic ring versus the methylene bridge of the fluorene molecule.
Synthesis of Fluorene-2-Carboxylic Acid Derivatives
A common route to fluorene-2-carboxylic acid derivatives involves the oxidation of a precursor such as 2-acetylfluorene. The synthesis of the related fluorenone-2-carboxylic acid provides a relevant example of functionalizing the 2-position.
Experimental Protocol for the Synthesis of Fluorenone-2-Carboxylic Acid: [4]
-
A solution of 2-acetylfluorene (86 g) in acetic acid (1075 ml) at 60°C is treated slowly with sodium dichromate (1020 g), followed by acetic anhydride (285 ml).
-
The mixture is heated to reflux with stirring for 3 hours, then cooled and poured into water (6 l).
-
The resulting precipitate is filtered and washed thoroughly with water.
-
The solid is then warmed with N-sodium hydroxide (520 ml), and the mixture is filtered.
-
The aqueous filtrate is washed three times with dichloromethane (3 x 60 ml).
-
The filtrate is then heated on a steam bath and cautiously acidified with hydrochloric acid.
-
The final yellow product, fluorenone-2-carboxylic acid, is filtered, washed with water, and dried in vacuo.
A multi-step synthesis involving a Michael reaction, Robinson annulation, and aromatization can also be employed to generate 3-hydroxy-9H-fluorene-2-carboxylates.[7]
Synthesis of Fluorene-9-Carboxylic Acid
Fluorene-9-carboxylic acid is frequently synthesized by the carboxylation of fluorene at the C9 position. This takes advantage of the acidity of the methylene protons at this position.[8]
Experimental Protocol for the Synthesis of Fluorene-9-Carboxylic Acid: [9]
-
A mixture of benzilic acid (45.6 g, 0.2 mole) in 700 ml of anhydrous thiophene-free benzene is cooled in an ice bath.
-
Anhydrous aluminum chloride (80 g, 0.6 mole) is added in one portion to the stirred mixture.
-
The mixture is heated to reflux for 3 hours, during which hydrogen chloride is evolved.
-
The solution is cooled and decomposed by the cautious addition of ice, followed by 400 ml of water and 200 ml of concentrated hydrochloric acid.
-
Benzene is removed by steam distillation, and the product is filtered from the hot mixture.
-
The crude product is crushed and extracted with a boiling 10% sodium carbonate solution.
-
The combined basic filtrates are treated with Norit, heated to boiling, and filtered.
-
The cooled solution is acidified with cold concentrated hydrochloric acid to precipitate the product.
-
The solid is collected, washed with water, and dried to yield fluorene-9-carboxylic acid.
An alternative, high-yield process involves the reaction of fluorene with a dialkyl carbonate in the presence of an alkali metal hydride or potassium alcoholate, followed by neutralization and saponification.[10]
Biological Activity and Signaling Pathways
Fluorene derivatives have emerged as a promising class of compounds in oncology research, with many exhibiting potent anticancer properties.[11][12] While direct comparative biological data for fluorene-2-carboxylic acid and fluorene-9-carboxylic acid is limited, studies on related derivatives provide valuable insights into their potential mechanisms of action.
Derivatives of 9-oxo-9H-fluorene-4-carboxylic acid have been identified as inducers of apoptosis, with some analogs showing significant activity against cancer cell lines such as T47D, HCT116, and SNU398.[5] Notably, substitutions on the fluorene ring can alter the mechanism of action, with some derivatives exhibiting tubulin inhibition activity.[5]
The anticancer effects of some fluorene derivatives are believed to be mediated through the induction of apoptosis via the generation of reactive oxygen species (ROS).[11] This ROS-mediated apoptosis can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, studies on certain fluorene derivatives have indicated the suppression of key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.
Experimental Protocol for MTT Cytotoxicity Assay: [12]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. Cells are then treated and incubated for an additional 48 to 72 hours.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Below is a generalized representation of a potential signaling pathway for fluorene derivative-induced apoptosis.
Conclusion
Fluorene-2-carboxylic acid and fluorene-9-carboxylic acid, while isomeric, present distinct profiles in terms of their synthesis and physicochemical properties. Their derivatives show significant promise as anticancer agents, with mechanisms of action that include the induction of apoptosis through ROS generation and the modulation of key cellular signaling pathways. This guide provides a foundational comparison to aid researchers in the strategic design and development of novel fluorene-based compounds for therapeutic and material science applications. Further experimental investigation into the specific properties and biological activities of fluorene-2-carboxylic acid is warranted to fully elucidate its potential.
References
- 1. 9H-fluorene-2-carboxylic acid | C14H10O2 | CID 348591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9H-Fluorene-9-carboxylic acid [webbook.nist.gov]
- 3. Fluorene-9-carboxylic acid 96 1989-33-9 [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. 9-Oxo-9H-fluorene-4-carboxylic Acid|Apoptosis Inducer [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Fluorene - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US4564700A - Process for the preparation of fluorene-9-carboxylic acid - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Distinguishing Isomers of Fluorene Carboxylic Acid
For researchers, scientists, and professionals in drug development, the accurate identification of constitutional isomers is a critical step in chemical synthesis and analysis. The five primary isomers of fluorene carboxylic acid, where the carboxylic acid group is substituted at the C1, C2, C3, C4, or C9 position of the fluorene ring system, present a unique analytical challenge due to their identical molecular weight and similar chemical properties. This guide provides a comprehensive comparison of analytical techniques to effectively distinguish between these isomers, supported by experimental data and detailed protocols.
Introduction to Fluorene Carboxylic Acid Isomers
Fluorene and its derivatives are of significant interest in medicinal chemistry and materials science. The position of the carboxylic acid group on the fluorene scaffold dramatically influences the molecule's steric and electronic properties, which in turn affects its biological activity and material characteristics. Therefore, unambiguous identification of each isomer is paramount. The five key isomers discussed in this guide are:
-
Fluorene-1-carboxylic acid
-
Fluorene-2-carboxylic acid
-
Fluorene-3-carboxylic acid
-
Fluorene-4-carboxylic acid
-
Fluorene-9-carboxylic acid
This guide will focus on the practical application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the differentiation of these isomers.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for separating isomers based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The polarity of the fluorene carboxylic acid isomers varies depending on the position of the carboxylic acid group, leading to distinct retention times.
Table 1: Comparative HPLC Retention Times
| Isomer | Retention Time (minutes) |
| Fluorene-1-carboxylic acid | Data not available |
| Fluorene-2-carboxylic acid | Data not available |
| Fluorene-3-carboxylic acid | Data not available |
| Fluorene-4-carboxylic acid | Data not available |
| Fluorene-9-carboxylic acid | Data not available |
Experimental Protocol: Reverse-Phase HPLC
A general protocol for the separation of fluorene carboxylic acid isomers using reverse-phase HPLC is provided below. Optimization of the mobile phase composition and gradient may be required to achieve baseline separation.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 60% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve samples in a mixture of acetonitrile and water.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive method for the structural elucidation of isomers. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus, allowing for unambiguous assignment of the substitution pattern.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the electron-withdrawing carboxylic acid group.
Table 2: Comparative ¹H NMR Chemical Shifts (in ppm)
| Proton | Fluorene-1-carboxylic acid | Fluorene-2-carboxylic acid | Fluorene-3-carboxylic acid | Fluorene-4-carboxylic acid | Fluorene-9-carboxylic acid | Parent Fluorene |
| H9 | ~3.9 (s, 2H) | ~3.9 (s, 2H) | ~3.9 (s, 2H) | ~3.9 (s, 2H) | ~5.0 (s, 1H) | 3.90 (s, 2H) |
| Aromatic Protons | 7.3-8.2 (m, 7H) | 7.3-8.1 (m, 7H) | 7.3-8.0 (m, 7H) | 7.3-8.1 (m, 7H) | 7.3-7.8 (m, 8H) | 7.3-7.8 (m, 8H) |
| COOH | ~11-13 (br s, 1H) | ~11-13 (br s, 1H) | ~11-13 (br s, 1H) | ~11-13 (br s, 1H) | ~11-13 (br s, 1H) | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The most distinguishing feature is the signal for the H9 proton. In the 1-, 2-, 3-, and 4-isomers, the methylene bridge protons at C9 appear as a singlet around 3.9 ppm, integrating to two protons. In stark contrast, the 9-isomer shows a single methine proton at C9, which is shifted significantly downfield to around 5.0 ppm and integrates to one proton.
¹³C NMR Spectroscopy
The chemical shift of the carbonyl carbon and the aromatic carbons provides further confirmation of the isomer's identity.
Table 3: Comparative ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Fluorene-1-carboxylic acid | Fluorene-2-carboxylic acid | Fluorene-3-carboxylic acid | Fluorene-4-carboxylic acid | Fluorene-9-carboxylic acid | Parent Fluorene |
| C=O | ~168-172 | ~168-172 | ~168-172 | ~168-172 | ~175 | - |
| C9 | ~37 | ~37 | ~37 | ~37 | ~55 | 36.7 |
| Aromatic Carbons | ~120-145 | ~120-145 | ~120-145 | ~120-145 | ~120-145 | 119.8, 125.1, 126.7, 141.4, 143.2 |
Note: The chemical shift of the C9 carbon is a key differentiator. For the aromatic ring-substituted isomers, the C9 chemical shift is expected to be similar to that of the parent fluorene molecule (~37 ppm). For the 9-isomer, the C9 carbon is directly attached to the carboxylic acid group, resulting in a significant downfield shift to ~55 ppm.
Experimental Protocol: NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Concentration: 5-10 mg of the sample in 0.5-0.7 mL of solvent.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR: Standard pulse sequence, with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled pulse sequence.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show the same molecular ion peak for all isomers (m/z 210.0681 for C₁₄H₁₀O₂). However, the fragmentation patterns may differ, providing clues to the isomer's structure. The most characteristic fragmentation is the loss of the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da).
Table 4: Key Mass Spectral Fragments (m/z)
| Isomer | Molecular Ion (M⁺) | [M-H₂O]⁺ | [M-COOH]⁺ |
| Fluorene-1-carboxylic acid | 210 | 192 | 165 |
| Fluorene-2-carboxylic acid | 210 | 192 | 165 |
| Fluorene-3-carboxylic acid | 210 | 192 | 165 |
| Fluorene-4-carboxylic acid | 210 | 192 | 165 |
| Fluorene-9-carboxylic acid | 210 | 192 | 165 |
Note: While the major fragments are the same, the relative intensities of these fragments may vary between isomers, although this is often not sufficient for unambiguous identification on its own.
Experimental Protocol: Mass Spectrometry
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Inlet System: Direct insertion probe or gas chromatography (GC-MS).
-
Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of the carboxylic acid functional group in all isomers. However, it is generally not sufficient to distinguish between the positional isomers on the aromatic ring.
Table 5: Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | Absorption Range | Description |
| O-H stretch (carboxylic acid) | 2500-3300 | Very broad |
| C=O stretch (carboxylic acid) | 1680-1710 | Strong |
| C-O stretch (carboxylic acid) | 1210-1320 | Medium |
| Aromatic C-H stretch | 3000-3100 | Medium to weak |
| Aromatic C=C stretch | 1450-1600 | Medium to weak |
Note: The broad O-H stretch and the strong C=O stretch are characteristic of the carboxylic acid dimer. The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can sometimes provide information about the substitution pattern on the aromatic ring, but interpretation can be complex.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: KBr pellet or as a thin film on a salt plate.
-
Instrument: Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Typically 16-32 scans at a resolution of 4 cm⁻¹.
Logical Workflow for Isomer Differentiation
The following workflow provides a systematic approach to distinguishing between the five fluorene carboxylic acid isomers.
Caption: Workflow for distinguishing fluorene carboxylic acid isomers.
Conclusion
While HPLC, MS, and IR provide valuable information, NMR spectroscopy, particularly ¹H NMR, is the most powerful and definitive technique for distinguishing between the isomers of fluorene carboxylic acid. The chemical shift and integration of the C9 proton(s) provide a clear and immediate distinction between the 9-isomer and the aromatic ring-substituted isomers. For the differentiation of the 1-, 2-, 3-, and 4-isomers, a detailed analysis of the aromatic region in the ¹H NMR spectrum, coupled with ¹³C NMR and potentially 2D NMR techniques, is required for unambiguous identification. The other analytical methods serve as excellent confirmatory tools.
Validating the Structure of Synthesized 9H-Fluorene-2-carboxylic Acid: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the chemical structure of synthesized 9H-Fluorene-2-carboxylic acid. Structural confirmation is a critical step in chemical synthesis, ensuring the material's identity and purity before its use in further research or development.
A common synthetic route to this compound involves the reduction of its precursor, 9-Fluorenone-2-carboxylic acid. Therefore, a direct comparison of the analytical data between the starting material and the final product serves as a robust validation method. This guide presents key analytical data for both compounds and details the standard experimental protocols for obtaining this information.
Comparative Analytical Data
The successful conversion of 9-Fluorenone-2-carboxylic acid to this compound is primarily indicated by the reduction of the ketone group at the C9 position to a methylene group. This structural change is clearly observable through various spectroscopic and physical methods. The following table summarizes the expected analytical data for both compounds.
| Property | 9-Fluorenone-2-carboxylic acid (Precursor) | This compound (Product) | Key Transformation Indicator |
| Molecular Formula | C₁₄H₈O₃[1][2][3] | C₁₄H₁₀O₂[4] | Addition of two hydrogen atoms |
| Molecular Weight | 224.22 g/mol [2][3] | 210.23 g/mol [4] | Decrease in molecular weight by ~14 amu (O vs. H₂) |
| Melting Point | >300 °C[1][2][5] | Varies (Isomer dependent, typically lower than precursor) | Significant change in melting point |
| ¹H NMR (DMSO-d₆) | Aromatic protons (7.4-8.2 ppm), Carboxylic acid proton (~13 ppm)[6][7] | Aromatic protons (7.3-8.1 ppm), Methylene protons at C9 (~3.9 ppm, singlet) , Carboxylic acid proton (~12.9 ppm) | Appearance of a singlet peak around 3.9 ppm for the two C9 protons |
| ¹³C NMR (DMSO-d₆) | Ketone C=O (~193 ppm) , Carboxylic acid C=O (~167 ppm), Aromatic carbons (120-145 ppm)[1] | Methylene C9 (~36 ppm) , Carboxylic acid C=O (~167 ppm), Aromatic carbons (120-145 ppm) | Disappearance of the ketone signal (~193 ppm) and appearance of the methylene signal (~36 ppm) |
| FTIR (KBr disc) | Ketone C=O stretch (~1715 cm⁻¹) , Carboxylic acid C=O stretch (~1680 cm⁻¹), Broad O-H stretch (2500-3300 cm⁻¹)[1] | Absence of ketone C=O stretch , Carboxylic acid C=O stretch (~1680 cm⁻¹), Broad O-H stretch (2500-3300 cm⁻¹), Aliphatic C-H stretches (~2900 cm⁻¹) | Disappearance of the distinct ketone carbonyl peak |
| Mass Spec (HRMS) | m/z [M+H]⁺ = 225.050 | m/z [M+H]⁺ = 211.071 | Shift in the molecular ion peak corresponding to the change in molecular formula |
Note: Expected NMR and IR data for this compound are based on established values for fluorene derivatives and fundamental spectroscopic principles.[8]
Experimental Validation Workflow
The logical process for synthesizing and validating this compound is illustrated below. The workflow begins with the starting material, proceeds through the chemical reaction, and culminates in a series of analytical tests to confirm the structure of the final product.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 9-Fluorenone-2-carboxylic acid | 784-50-9 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C14H10O2 | CID 348591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9-Fluorenone-2-carboxylic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 9-Fluorenone-2-carboxylic acid(784-50-9) IR Spectrum [chemicalbook.com]
- 7. 9-Fluorenone-2-carboxylic acid(784-50-9) 1H NMR [m.chemicalbook.com]
- 8. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization [mdpi.com]
Structure-property relationships of fluorene carboxylic acid isomers
A Comparative Guide to the Structure-Property Relationships of Fluorene Carboxylic Acid Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomers of a core chemical scaffold is paramount for rational drug design and materials science innovation. Fluorene, a polycyclic aromatic hydrocarbon, serves as a versatile framework, and the position of a carboxylic acid group on this scaffold dramatically influences its physicochemical properties and biological activities.[1] This guide provides a comparative analysis of fluorene carboxylic acid isomers, supported by experimental data, to illuminate these critical structure-property relationships.
General Structure of Fluorene Carboxylic Acid Isomers
The fluorene backbone consists of two benzene rings fused to a central five-membered ring. The carbon atoms are numbered to define the substitution positions for the carboxylic acid group, leading to several key isomers: fluorene-1-carboxylic acid, fluorene-2-carboxylic acid, fluorene-3-carboxylic acid, fluorene-4-carboxylic acid, and fluorene-9-carboxylic acid.
Caption: General chemical structure of fluorene with numbered positions indicating potential sites for carboxylic acid substitution.
Physicochemical Properties of Fluorene Carboxylic Acid Isomers
The position of the carboxyl group significantly alters the electronic distribution and steric hindrance of the molecule, thereby affecting its physical and chemical properties. A summary of key physicochemical data is presented below.
| Property | Fluorene-1-carboxylic acid | Fluorene-2-carboxylic acid | Fluorene-3-carboxylic acid | Fluorene-4-carboxylic acid | Fluorene-9-carboxylic acid |
| Molecular Formula | C₁₄H₁₀O₂[2] | C₁₄H₁₀O₂[3] | C₁₄H₁₀O₂[4] | C₁₄H₁₀O₂ | C₁₄H₁₀O₂[5] |
| Molecular Weight | 210.23 g/mol [2] | 210.23 g/mol [3] | 210.23 g/mol [4] | 210.23 g/mol | 210.23 g/mol [5] |
| Melting Point (°C) | 246-248[6] | Not specified | Not specified | Not specified | 227-229[7] |
| Solubility | Soluble in Tetrahydrofuran[6] | Not specified | Very limited in water (<0.1 mg/mL at 25°C)[4] | Not specified | Not specified |
| Acidity (pKa) | Not specified | Not specified | Not specified | Not specified | 22.6 (for C9-H of fluorene)[8] |
| Spectroscopic Data | Absorption and fluorescence spectra indicate charge transfer between COOH and the fluorene ring.[9] | Not specified | Not specified | Not specified | Not specified |
Biological Activities of Fluorene Carboxylic Acid Isomers and Their Derivatives
Fluorene-based compounds, including the carboxylic acid isomers, exhibit a wide range of biological activities. The nature and position of substituents on the fluorene core are critical for both the type and potency of these activities.
Anticancer Activity
Derivatives of fluorene carboxylic acids have shown significant potential as anticancer agents. For instance, 9-oxo-9H-fluorene-4-carboxylic acid and its derivatives are recognized as apoptosis inducers.[10] Carboxamide derivatives of this isomer have demonstrated high potency against various cancer cell lines, including T47D, HCT116, and SNU398 cells.[10]
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | HeLa (Cervical Cancer) | 37.76 | [1] |
| 6FD-derived PI | A431 (Epidermoid Carcinoma) | 29.3 | [1] |
| Conjugate 8g (with 4,6-dimethylpyrimidinyl group) | HCT-116 (Colon Cancer) | 5.6 | [1] |
The anticancer mechanism of some fluorene derivatives involves the induction of apoptosis through the generation of reactive oxygen species (ROS).
Caption: Simplified signaling pathway for the anticancer activity of certain fluorene derivatives.
Antimicrobial and Antibiofilm Activity
Fluorene derivatives have also been investigated for their antimicrobial properties.[11] The addition of a carboxylic acid group can enhance these activities by increasing polarity and the potential for hydrogen bonding with microbial targets.[12] For example, fluorene-9-acetic acid has demonstrated significant antibiofilm activity against Candida albicans.[12]
| Compound | Organism | MIC (mg/mL) | Reference |
| O-aryl-carbamoyl-oxymino-fluorene derivatives | Various bacteria and fungi | 0.156–10 | [13] |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and validation of research findings. Below are generalized protocols for key assays mentioned in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
A common method for determining MIC is the broth microdilution method.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Compounds: Serially dilute the fluorene carboxylic acid isomers and their derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: After incubation, determine the lowest concentration of the compound that inhibits visible growth of the microorganism. This concentration is the MIC.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluorene derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Structure-Property Relationship Summary
The position of the carboxylic acid group on the fluorene ring dictates the molecule's overall properties:
-
Position 9: The protons on the C9 carbon are acidic, making fluorene-9-carboxylic acid and its derivatives a unique class.[8] Substitutions at this position can significantly impact biological activity, as seen with the potent antibiofilm agent, fluorene-9-acetic acid.[12]
-
Positions 1, 2, 3, and 4: Substitution on the aromatic rings influences the electronic properties of the entire system. For example, the charge transfer interactions in fluorene-1-carboxylic acid are notable.[9] Derivatives of 9-oxo-9H-fluorene-4-carboxylic acid have been extensively studied for their anticancer properties, suggesting that substitution at the 4-position is favorable for this activity.[10]
-
Derivatization: Simple derivatization of the carboxylic acid group, for instance, to a carboxamide, can dramatically enhance biological potency.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorene-1-carboxylic acid | C14H10O2 | CID 80468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9H-fluorene-2-carboxylic acid | C14H10O2 | CID 348591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 9H-fluorene-3-carboxylic Acid | 92151-76-3 [smolecule.com]
- 5. scbt.com [scbt.com]
- 6. 1-FLUORENECARBOXYLIC ACID CAS#: 6276-03-5 [m.chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Fluorene - Wikipedia [en.wikipedia.org]
- 9. Electronic spectra of 1- and 9-fluorenecarboxylic acids-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 10. 9-Oxo-9H-fluorene-4-carboxylic Acid|Apoptosis Inducer [benchchem.com]
- 11. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles [mdpi.com]
- 12. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quality Control of 9H-Fluorene-2-carboxylic Acid and Benzoic Acid
For researchers, scientists, and professionals in drug development, ensuring the quality and purity of chemical reagents is paramount. This guide provides a comparative overview of the quality control parameters for 9H-Fluorene-2-carboxylic acid, a key building block in various pharmaceutical syntheses, and a common alternative, Benzoic acid. The information presented is supported by experimental data and detailed methodologies to assist in the effective evaluation of these compounds.
I. Physicochemical Properties and Specifications
A fundamental aspect of quality control involves the verification of basic physical and chemical properties. The following table summarizes the key parameters for this compound and Benzoic acid.
| Parameter | This compound | Benzoic Acid |
| Chemical Formula | C₁₄H₁₀O₂ | C₇H₆O₂ |
| Molecular Weight | 210.23 g/mol | 122.12 g/mol [1] |
| Appearance | White to off-white powder or crystalline solid | White crystalline solid, usually in the form of scales or needles[2] |
| Melting Point | 228-231 °C (for the closely related Fluorene-9-carboxylic acid) | 121 - 123 °C[1][2] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. | Slightly soluble in water, freely soluble in ethanol[2] |
| Purity (Typical) | ≥96% (by HPLC) | ≥99.5% (alkalimetric)[3] |
| Identification | Conforms to reference spectra (IR, NMR) | Passes tests for benzoate[2] |
| Loss on Drying | Not specified, but generally expected to be low (<0.5%) | ≤ 0.5%[2] |
| Residue on Ignition | Not specified, but generally expected to be low (<0.1%) | ≤ 0.05% (as sulfated ash)[2] |
II. Analytical Methods for Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and overall quality of this compound and its alternatives.
HPLC is a primary technique for assessing the purity of these compounds and quantifying any impurities.
Experimental Protocol for HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for the analysis of aromatic carboxylic acids.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often water with a small amount of acid like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form). For 9H-Fluorene-9-carboxylic acid, a mobile phase of acetonitrile, water, and phosphoric acid has been described.[4] For Benzoic acid, a mixture of acetonitrile and water is often sufficient.[5][6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 254 nm).
-
Sample Preparation: A known concentration of the sample is prepared in a suitable solvent (e.g., mobile phase or a compatible organic solvent) and filtered through a 0.45 µm filter before injection.
-
Analysis: The retention time of the main peak is compared to that of a certified reference standard for identification. Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by their respective retention times and their levels are quantified.
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of the compound. Both ¹H and ¹³C NMR are utilized.
Experimental Protocol for NMR Analysis:
-
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis of this compound:
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons and the carboxylic acid proton. The methylene protons at the 9-position typically appear as a singlet.
-
¹³C NMR: The spectrum will show distinct signals for the different carbon environments in the fluorene ring system and the carboxyl carbon.
-
-
Analysis of Benzoic Acid:
IR spectroscopy is used to identify the functional groups present in the molecule, providing further confirmation of its identity.
Experimental Protocol for IR Analysis:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).
-
Analysis: The resulting spectrum is compared to a reference spectrum. Key characteristic peaks for both compounds include a broad O-H stretch from the carboxylic acid group and a strong C=O stretch from the carbonyl group.
III. Common Impurities
Potential impurities in this compound can arise from the starting materials or by-products of the synthesis. While specific impurity profiles can be proprietary, common impurities in fluorene-based compounds may include:
-
Starting materials: Unreacted fluorene or its precursors.
-
Isomers: Other fluorene carboxylic acid isomers (e.g., fluorene-9-carboxylic acid) depending on the synthetic route.
-
Oxidation products: Such as 9-fluorenone derivatives.
For Benzoic acid, potential impurities can include residual starting materials from its synthesis (e.g., toluene) and related aromatic compounds.
IV. Comparative Summary
| Feature | This compound | Benzoic Acid |
| Structural Complexity | More complex, with a tricyclic aromatic system. | Simpler, with a single aromatic ring. |
| Analytical Methods | Standard methods like HPLC and NMR are applicable, but specific published protocols are less common. | Well-established and widely documented analytical methods in various pharmacopeias.[2][9][10] |
| Purity Specification | Typically offered at a lower purity level for research purposes. | Available in high purity grades, including pharmaceutical and food grades.[3] |
| Cost | Generally more expensive due to a more complex synthesis. | Relatively inexpensive and widely available. |
| Applications | A specialized building block in the synthesis of complex organic molecules and pharmaceuticals. | A versatile compound used as a preservative, a precursor in chemical synthesis, and in medicine. |
V. Visualizing the Quality Control Workflow and Comparison
The following diagrams, generated using the DOT language, illustrate a typical quality control workflow and a comparison of the key attributes of the two compounds.
Caption: A typical quality control workflow for a pharmaceutical intermediate.
Caption: Key attribute comparison of the two carboxylic acids.
References
- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Separation of 9H-Fluorene-9-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 7. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. fsis.usda.gov [fsis.usda.gov]
- 10. baua.de [baua.de]
A Spectroscopic Comparison of Substituted Fluorene Carboxylic Acids: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the spectroscopic properties of novel compounds is paramount. Fluorene carboxylic acids and their derivatives are a class of molecules with significant potential, owing to their inherent fluorescence and rigid structure, making them valuable scaffolds in materials science and medicinal chemistry. The nature and position of substituents on the fluorene core can dramatically alter their electronic and, consequently, their photophysical properties. This guide provides a comparative overview of the spectroscopic characteristics of various substituted fluorene carboxylic acids, supported by experimental data and detailed methodologies.
This document aims to be a practical resource, summarizing key spectroscopic data in a clear, comparative format. It also outlines the fundamental experimental protocols required to obtain such data and provides a visual representation of the typical workflow for spectroscopic analysis.
Comparative Spectroscopic Data
The photophysical properties of fluorene derivatives, such as the maximum absorption wavelength (λmax), molar extinction coefficient (ε), maximum fluorescence emission wavelength (λem), and fluorescence quantum yield (ΦF), are highly sensitive to the electronic nature of the substituents attached to the aromatic core. Electron-donating groups (EDGs) like amino (-NH2) or hydroxyl (-OH) groups and electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) groups can significantly shift the absorption and emission spectra.
The following tables summarize the spectroscopic data for a selection of substituted fluorene carboxylic acids and their ester derivatives, collated from various studies. It is important to note that the solvent environment can also have a profound impact on the spectroscopic properties; therefore, the solvent used for each measurement is specified.
| Compound | Substituent(s) | Solvent | λmax (nm) | ε (M-1cm-1) | λem (nm) | ΦF | Reference |
| Thioxanthone-fluorenecarboxylic acid (TX-FLCOOH) | Thioxanthone | Not specified | ~380 | Not specified | Not specified | Not specified | [1] |
| Ethyl 3-hydroxy-1-(4-fluorophenyl)-9H-fluorene-2-carboxylate | 3-OH, 1-(4-F-Ph) | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| Ethyl 3-hydroxy-1-(4-nitrophenyl)-9H-fluorene-2-carboxylate | 3-OH, 1-(4-NO2-Ph) | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| 2-Amino-7-nitro-fluorene (ANF) (a non-carboxylic acid analog) | 2-NH2, 7-NO2 | Acetonitrile | ~400 | Not specified | ~550 | Not specified | [3] |
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on meticulous experimental procedures. Below are detailed methodologies for UV-Vis absorption and fluorescence spectroscopy, which are fundamental techniques for characterizing fluorescent molecules like substituted fluorene carboxylic acids.
1. UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used, covering a wavelength range of at least 200-800 nm.
-
Sample Preparation:
-
Solvent Selection: Choose a spectroscopic grade solvent that dissolves the compound of interest and is transparent in the wavelength range to be scanned. Common solvents for fluorene derivatives include ethanol, acetonitrile, dichloromethane, and cyclohexane.
-
Concentration: Prepare a stock solution of the fluorene carboxylic acid derivative with a known concentration (typically in the range of 10-5 to 10-6 M). The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (ideally 0.1 - 1.0 A.U.) to ensure linearity according to the Beer-Lambert law.
-
Cuvette: Use a 1 cm path length quartz cuvette for measurements in the UV region, as glass cuvettes absorb UV light.
-
-
Measurement Procedure:
-
Record a baseline spectrum with a cuvette filled with the pure solvent. This will be subtracted from the sample spectrum to correct for solvent absorption and any instrumental artifacts.
-
Rinse the cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range.
-
Identify the wavelength of maximum absorbance (λmax).
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm).
-
2. Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This provides information about the molecule's excited state properties.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects) in a suitable spectroscopic grade solvent.
-
Use a four-sided polished quartz cuvette.
-
-
Measurement Procedure:
-
Emission Spectrum: Set the excitation monochromator to the λmax determined from the UV-Vis spectrum. Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to longer wavelengths to record the fluorescence emission spectrum. The peak of this spectrum is the maximum emission wavelength (λem).
-
Excitation Spectrum: Set the emission monochromator to the λem and scan the excitation monochromator. The resulting spectrum should ideally match the absorption spectrum of the compound.
-
Quantum Yield (Relative Method): The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.546).
-
Measure the absorbance of both the sample and the standard at the same excitation wavelength, keeping the absorbance below 0.1.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where 's' denotes the sample and 'r' denotes the reference standard, Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Visualizing the Experimental Workflow
The process of characterizing a newly synthesized substituted fluorene carboxylic acid follows a logical progression from synthesis to detailed spectroscopic analysis. The following diagram, generated using the DOT language, illustrates this typical workflow.
Caption: Workflow for the synthesis and spectroscopic characterization of novel compounds.
This guide provides a foundational understanding of the spectroscopic properties of substituted fluorene carboxylic acids. The provided data and protocols serve as a starting point for researchers to characterize their own novel compounds and to understand the structure-property relationships that govern the photophysical behavior of this important class of molecules.
References
Safety Operating Guide
A Guide to the Safe Disposal of 9H-Fluorene-2-carboxylic acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of 9H-Fluorene-2-carboxylic acid, ensuring compliance with safety protocols and regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation[1].
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or glasses, and a lab coat. If there is a risk of generating dust, a dust respirator is also necessary[2].
-
Ventilation: Always handle this chemical in a well-ventilated area, such as a fume hood, to minimize inhalation exposure[2][3].
-
Spill Management: In the event of a spill, do not allow the chemical to enter drains or waterways[2][4]. Spills should be carefully swept or vacuumed up and placed in a designated, labeled container for hazardous waste disposal. Avoid generating dust during cleanup[2].
Regulatory and Hazard Profile
This compound is classified as a hazardous substance, primarily due to its environmental toxicity. Understanding its hazard profile is the first step in ensuring its proper disposal.
| Hazard Classification | Details |
| GHS Hazard Statements | H315: Causes skin irritation[1]. H319: Causes serious eye irritation[1]. H335: May cause respiratory irritation[1]. H410 / H411: Very toxic to aquatic life with long lasting effects[2]. |
| GHS Precautionary Statements | P273: Avoid release to the environment[2]. P391: Collect spillage[2]. P501: Dispose of contents/container to an approved waste disposal plant[2]. |
| Transport Information | UN Number: 3077. Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s.. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment.
-
Waste Identification and Segregation:
-
All waste containing this compound, including unused product, contaminated materials (e.g., filter paper, gloves), and empty containers, must be treated as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Containerization and Labeling:
-
Place all this compound waste into a designated, chemically compatible, and sealable container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should be cool and dry[3].
-
-
Arranging for Professional Disposal:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will ensure that the disposal is carried out in accordance with all local, state, and national regulations[5].
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash[2][5].
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 9H-Fluorene-2-carboxylic Acid
For Immediate Reference: Key Safety and Handling Information
This document provides essential safety protocols and logistical plans for the handling and disposal of 9H-Fluorene-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure a safe laboratory environment and responsible chemical management.
Hazard and Exposure Summary
This compound is a chemical irritant that requires careful handling to prevent adverse health effects. The primary hazards include skin, eye, and respiratory irritation.[1] While specific occupational exposure limits for this compound have not been established by major regulatory bodies, it is imperative to handle it with appropriate precautions to minimize any potential risk.[2][3]
| Hazard Classification | GHS Hazard Code | Description | Personal Protective Equipment (PPE) Recommendation |
| Skin Irritation | H315 | Causes skin irritation.[1] | Chemical-resistant gloves (Nitrile or Neoprene recommended), lab coat. |
| Eye Irritation | H319 | Causes serious eye irritation.[1] | Chemical safety goggles or a face shield. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] | Work in a well-ventilated area or chemical fume hood. For dusty conditions, an N95 dust mask or a full-face respirator may be necessary.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to mitigate risks. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
Experimental Protocols
Preparation:
-
Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for this compound to be fully aware of its hazards and safety precautions.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the Hazard and Exposure Summary table. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.
-
Workspace Preparation: Ensure that the handling area, preferably a chemical fume hood, is clean and uncluttered. Verify that the ventilation is functioning correctly.
Handling:
-
Weighing: When weighing the solid compound, do so in a manner that minimizes dust generation. Use a spatula to handle the material and weigh it on a tared weigh boat or paper.
-
Transfer: Carefully transfer the weighed solid into the reaction vessel. If necessary, use a funnel to avoid spillage.
-
Dissolution: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent and then soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Emergency Procedures
Spill Response:
In the event of a spill, it is crucial to act quickly and safely to contain and clean up the material.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Increase ventilation in the area of the spill.
-
Containment: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.
-
Cleanup: Carefully sweep or scoop up the spilled material and place it in a labeled, sealed container for hazardous waste disposal. Avoid creating dust.[4]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[5]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including unused chemicals, contaminated weigh boats, and absorbent materials from spills, in a clearly labeled, sealed, and chemically resistant container.
-
Liquid Waste: If the compound is in solution, collect it in a labeled, sealed, and chemically resistant waste container.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name, "this compound," and any associated hazard symbols.
Disposal Method:
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[6] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable method for complete destruction.[6] Do not dispose of this chemical down the drain or in regular trash. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
References
- 1. This compound | C14H10O2 | CID 348591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
